Danshenxinkun A
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-9-4-3-5-12-11(9)6-7-13-15(12)18(22)17(21)14(16(13)20)10(2)8-19/h3-7,10,19-20H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGPQNRHXNRJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923661 | |
| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121064-74-2, 65907-75-7 | |
| Record name | Tanshinone VI | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121064-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Danshenxinkun A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065907757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tanshinone VI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121064742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DANSHENXINKUN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I91BP9H8PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Danshenxinkun A: A Technical Overview of a Bioactive Diterpenoid Quinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenxinkun A is a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][2][3] As a member of the tanshinone family, this compound has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[2][4] This technical guide provides a comprehensive overview of the chemical identity, and available pharmacological information on this compound, aimed at facilitating further research and drug development efforts.
Chemical Identity and Synonyms
The precise chemical identification of a compound is fundamental for research and development. This compound is structurally defined by a phenanthrene-3,4-dione moiety with hydroxyl and hydroxypropyl substituents.
IUPAC Name: 1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione[5]
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier |
| Common Name | This compound |
| Synonym | Tanshinone VI[5] |
| CAS Number | 121064-74-2, 65907-75-7[5] |
| PubChem CID | 149138[5] |
| ChEMBL ID | CHEMBL390741[5] |
| UNII | I91BP9H8PF[5] |
Pharmacological Properties and Mechanism of Action
While research on this compound is not as extensive as for other tanshinones like Tanshinone IIA, the available information points towards its potential as a modulator of key signaling pathways involved in various pathologies. The broader class of tanshinones, to which this compound belongs, is known to exhibit a range of biological activities.
General Activities of Tanshinones
Tanshinones, as a group, have been reported to possess significant pharmacological effects, including:
-
Cardiovascular Protection: Many tanshinones demonstrate protective effects on the cardiovascular system, including improving microcirculation, exhibiting anti-atherosclerotic properties, and protecting against myocardial ischemia.[2][3]
-
Anti-inflammatory Effects: Tanshinones have been shown to inhibit the production of pro-inflammatory cytokines.[6]
-
Antioxidant Activity: The chemical structure of tanshinones contributes to their ability to scavenge free radicals and reduce oxidative stress.[2]
-
Anti-cancer Properties: Several tanshinones, including this compound, are reported to induce apoptosis in various cancer cell lines.[1]
Putative Signaling Pathway Involvement
Based on studies of the broader Danshen extracts and related tanshinone compounds, several signaling pathways are implicated in their mechanism of action. While direct evidence for this compound's modulation of these pathways is limited, they represent logical starting points for further investigation.
A potential mechanism of action for tanshinones involves the modulation of inflammatory and fibrotic pathways. The diagram below illustrates a generalized workflow for investigating the anti-fibrotic effects of a compound like this compound on cardiac fibroblasts, a key cell type in cardiac remodeling.
Caption: Experimental workflow for assessing the anti-fibrotic effects of this compound.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound, based on the known anti-fibrotic effects of other compounds from Salvia miltiorrhiza.
Caption: Hypothetical inhibition of the TGF-β/Smad pathway by this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on the investigation of other tanshinones and natural products with similar activities, the following outlines represent standard methodologies that would be employed.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is fundamental to determining the cytotoxic or anti-proliferative effects of a compound.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins to understand the compound's effect on cellular signaling.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated Akt, p27, p-Smad2/3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Future Directions
The current body of research on this compound suggests its potential as a therapeutic agent, particularly in oncology. However, to fully realize its potential, further in-depth studies are required. Future research should focus on:
-
Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties and to establish a clear dose-response relationship for its various biological activities.
-
Elucidation of Specific Molecular Targets: To identify the direct binding partners of this compound and unravel the precise mechanisms by which it modulates cellular signaling pathways.
-
In Vivo Efficacy Studies: To evaluate the therapeutic efficacy of this compound in relevant animal models of diseases, such as cancer and cardiovascular disorders.
-
Toxicology and Safety Assessment: To thoroughly evaluate the safety profile of this compound to determine its therapeutic window.
Conclusion
This compound is a promising natural product with a range of reported biological activities. While the current understanding of its specific mechanisms of action is still evolving, it represents a valuable lead compound for the development of novel therapeutics. This technical guide provides a foundational overview to support and encourage further rigorous scientific investigation into this intriguing molecule.
References
- 1. This compound | High-Purity Reference Standard [benchchem.com]
- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danshen: an overview of its chemistry, pharmacology, pharmacokinetics, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Danshen: a phytochemical and pharmacological overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C18H16O4 | CID 149138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
An In-depth Technical Guide on the Natural Source and Isolation of Danshenxinkun A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenxinkun A is a diterpenoid compound that has been identified in Salvia miltiorrhiza Bunge, a plant widely known in traditional Chinese medicine as Danshen. The roots of this perennial herb are a rich source of various bioactive molecules, broadly classified into lipophilic tanshinones and hydrophilic salvianolic acids.[1][2][3] These compounds are of significant interest to the scientific community for their potential therapeutic applications, including cardiovascular and cerebrovascular diseases.[1][2][4] This guide provides a comprehensive overview of the natural source of this compound and a detailed methodology for its isolation and purification, based on available scientific literature.
Natural Source
The primary and exclusive natural source of this compound is the dried root and rhizome of Salvia miltiorrhiza Bunge.[1] This plant belongs to the family Lamiaceae and is cultivated extensively in China and other parts of Asia.[5] The concentration of this compound, along with other tanshinones, can vary depending on the plant's geographical origin, cultivation practices, and harvesting time.[6]
Isolation and Purification of Acetyl this compound
While detailed protocols specifically for this compound are scarce, a method for the isolation of its acetylated form, acetyl this compound, has been reported.[7] The following protocol is a detailed synthesis based on this report and general chromatographic principles for the separation of similar diterpenoids from Salvia miltiorrhiza.
Experimental Protocols
1. Extraction
-
Plant Material: 1 kg of dried roots of Salvia miltiorrhiza.[7]
-
Procedure:
2. Liquid-Liquid Partitioning
-
Procedure:
-
The crude extract residue (e.g., 265 g) is suspended in water and partitioned with ethyl acetate (EtOAc).[7]
-
The ethyl acetate layer, containing the lipophilic diterpenoids, is separated and concentrated in vacuo.[7] A typical yield of the concentrated EtOAc extract from the initial residue is around 57 g.[7]
-
3. Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).[7]
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (EtOAc), starting from a ratio of 10:1 and gradually increasing in polarity to 2:1.[7]
-
Procedure:
-
The concentrated ethyl acetate extract (e.g., 57 g) is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.[7]
-
The column is eluted with the n-hexane/EtOAc gradient.[7]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with R_f values similar to other tanshinones isolated in the same system. For context, in an n-hexane/EtOAc (4:1) system, the R_f values of co-isolated tanshinones were reported as follows: tanshinone IIA (0.57), 1,2-dihydrotanshinone I (0.52), tanshinone I (0.43), cryptotanshinone (0.24), and 15,16-dihydrotanshinone I (0.19).[7] Acetyl this compound is expected to have a distinct R_f value within this range.
-
4. Preparative Thin Layer Chromatography (pTLC)
-
Stationary Phase: Silica gel coated pTLC plates.
-
Mobile Phase: An optimized solvent system of n-hexane/EtOAc, likely in the range of 4:1 to 2:1, based on the column chromatography elution. The exact ratio should be determined based on analytical TLC of the fractions from column chromatography.
-
Procedure:
-
The fractions from the column chromatography containing acetyl this compound are pooled and concentrated.
-
The concentrated sample is applied as a band onto the pTLC plate.
-
The plate is developed in a chamber saturated with the mobile phase.
-
After development, the plate is air-dried, and the bands are visualized under UV light.
-
The band corresponding to acetyl this compound is scraped from the plate.
-
The compound is eluted from the silica gel with a polar solvent such as ethyl acetate or a mixture of chloroform and methanol.
-
The solvent is evaporated to yield the purified acetyl this compound.[7]
-
Data Presentation
Quantitative data specifically for the isolation of this compound or acetyl this compound, such as yield and purity, are not available in the reviewed literature. However, to provide a reference for expected outcomes when isolating diterpenoids from Salvia miltiorrhiza, the following table summarizes the yields of other tanshinones obtained from 1 kg of dried roots in the same study that isolated acetyl this compound.[7]
| Compound | Yield (mg) from 1 kg of Dried Roots |
| Tanshinone IIA | 250 |
| Cryptotanshinone | 125 |
| Tanshinone I | 96 |
| 1,2-dihydrotanshinone I | 20 |
| 15,16-dihydrotanshinone I | 18 |
| Acetyl this compound | Not Reported |
Signaling Pathways and Biological Activity
The pharmacological effects of Danshen are often attributed to the synergistic actions of its various components.[8] While the specific signaling pathways modulated by this compound have not been elucidated, extracts of Salvia miltiorrhiza and its major constituents, such as tanshinone IIA, are known to influence several key cellular signaling pathways. These include the inhibition of pro-inflammatory cytokine production and the modulation of pathways involved in cell proliferation, apoptosis, and angiogenesis.[8]
Given the structural similarity of this compound to other tanshinones, it is plausible that it may exert its biological effects through similar mechanisms. However, further research is required to confirm this and to identify the specific molecular targets of this compound.
Mandatory Visualizations
Caption: Workflow for the isolation of Acetyl this compound.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danshen: an overview of its chemistry, pharmacology, pharmacokinetics, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Danshen: a phytochemical and pharmacological overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. nricm.edu.tw [nricm.edu.tw]
- 8. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
Salvia miltiorrhiza: A Comprehensive Technical Guide to the Isolation and Biological Activity of Danshenxinkun A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant highly valued in traditional Chinese medicine for its therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases. The medicinal efficacy of Danshen is attributed to a rich diversity of bioactive secondary metabolites, broadly classified into hydrophilic phenolic acids and lipophilic diterpenoid quinones, known as tanshinones. Among the latter, Danshenxinkun A represents a compound of growing interest for its potential pharmacological activities. This technical guide provides an in-depth overview of Salvia miltiorrhiza as a source of this compound, covering its biosynthesis, detailed protocols for its extraction and purification, and an exploration of its modulation of key signaling pathways.
Biosynthesis of this compound in Salvia miltiorrhiza
The biosynthesis of this compound, a member of the tanshinone family, is a complex multi-step process originating from the general isoprenoid pathway. The pathway is initiated in the plastids via the methylerythritol phosphate (MEP) pathway, which produces the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
These precursors are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the universal precursor for diterpenoids. The formation of the characteristic abietane skeleton of tanshinones from GGPP is catalyzed by two key enzymes: copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL). These enzymes facilitate the cyclization of GGPP to form miltiradiene.
The subsequent steps leading to the diverse array of tanshinones, including this compound, involve a series of oxidative modifications of the miltiradiene scaffold. This is primarily mediated by a cascade of cytochrome P450 (CYP450) enzymes. While the complete enzymatic sequence for this compound is yet to be fully elucidated, current research suggests a pathway involving the initial conversion of miltiradiene to the intermediate ferruginol by CYP76AH1. Further oxidation and hydroxylation of ferruginol, catalyzed by other promiscuous CYP450 enzymes such as CYP76AH3 and CYP76AK1, generate a variety of oxygenated diterpenoids. The final specific enzymatic steps that result in the formation of this compound are believed to involve further specific hydroxylations and rearrangements catalyzed by yet-to-be-identified CYP450s.
Extraction and Purification of this compound
The lipophilic nature of this compound dictates the use of organic solvents for its efficient extraction from the dried roots of Salvia miltiorrhiza. Subsequent purification typically involves various chromatographic techniques to isolate the compound from the complex mixture of other tanshinones and plant metabolites.
Quantitative Data
While specific yield and purity data for this compound are not extensively reported in the literature, the following table summarizes typical ranges for total tanshinone content and the purity of individual tanshinones achieved through chromatographic methods.
| Parameter | Value | Reference |
| Total Tanshinone Content in Dried Root | 0.2% - 1.5% (w/w) | [1] |
| Purity of Isolated Tanshinones (e.g., Tanshinone IIA, Cryptotanshinone) after HSCCC | >95% | [2] |
| Overall Yield of Refined Tanshinone Extract | ~2.21% (w/w) | [1] |
Experimental Protocols
The following protocols provide a general methodology for the extraction, isolation, and analysis of this compound.
1. Extraction of Crude Tanshinones
-
Objective: To extract the lipophilic compounds, including this compound, from the dried roots of Salvia miltiorrhiza.
-
Materials:
-
Dried and powdered roots of Salvia miltiorrhiza
-
Ethanol (95%)
-
Rotary evaporator
-
Filter paper
-
-
Procedure:
-
Macerate the powdered root material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction at room temperature with constant agitation for 24 hours.
-
Filter the extract to remove the solid plant material.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
2. Purification by High-Speed Counter-Current Chromatography (HSCCC)
-
Objective: To isolate this compound from the crude extract.
-
Materials:
-
HSCCC instrument
-
Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water)
-
HPLC system for fraction analysis
-
-
Procedure:
-
Prepare a two-phase solvent system suitable for the separation of tanshinones. A common system is n-hexane-ethyl acetate-methanol-water in appropriate ratios (e.g., 6:4:6.5:3.5, v/v/v/v).
-
Equilibrate the HSCCC column with the stationary phase (the upper phase of the solvent system).
-
Dissolve the crude extract in a small volume of the mobile phase (the lower phase of the solvent system).
-
Inject the sample into the HSCCC system.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions at regular intervals.
-
Analyze the collected fractions by HPLC to identify those containing this compound.
-
Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
-
3. Analytical High-Performance Liquid Chromatography (HPLC)
-
Objective: To analyze the purity of this compound and quantify its presence in extracts and fractions.
-
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Methanol and water gradient
-
This compound standard
-
-
Procedure:
-
Set up an HPLC method with a C18 column.
-
Use a gradient elution with methanol and water. A typical gradient might start at 60% methanol and increase to 90% methanol over 30 minutes.
-
Set the UV detector to a wavelength suitable for tanshinone detection (e.g., 270 nm).
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard and the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.
-
Modulation of Signaling Pathways
The pharmacological effects of Danshen and its constituent tanshinones are often attributed to their ability to modulate various intracellular signaling pathways, particularly those involved in inflammation and cellular stress responses. While direct studies on this compound are limited, the known activities of other tanshinones provide a strong indication of its potential mechanisms of action.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Several studies have demonstrated that tanshinones can modulate the PI3K/AKT pathway. For instance, some tanshinones have been shown to inhibit the phosphorylation of AKT, thereby suppressing the downstream signaling that promotes cell survival and proliferation in cancer cells. In the context of inflammation, modulation of the PI3K/AKT pathway by tanshinones can lead to a reduction in the production of pro-inflammatory cytokines.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis. Upon ligand binding to a receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Chronic activation of the JAK/STAT pathway is associated with inflammatory diseases. Studies on Danshen extracts and other tanshinones have shown inhibitory effects on this pathway, leading to a decrease in the production of inflammatory mediators. It is plausible that this compound shares this anti-inflammatory mechanism by interfering with the phosphorylation of JAKs or STATs.
Conclusion
Salvia miltiorrhiza is a rich and valuable source of the bioactive diterpenoid this compound. While further research is needed to fully elucidate its specific biosynthetic pathway and precise molecular targets, the existing knowledge on tanshinones provides a strong foundation for its continued investigation. The methodologies outlined in this guide offer a robust framework for the extraction, purification, and analysis of this compound, facilitating further research into its pharmacological properties. The potential of this compound to modulate key signaling pathways, such as PI3K/AKT and JAK/STAT, underscores its promise as a lead compound for the development of novel therapeutics for a range of diseases, particularly those with an inflammatory component. Continued exploration of this and other compounds from Salvia miltiorrhiza is crucial for advancing our understanding of this important medicinal plant and harnessing its full therapeutic potential.
References
A Technical Guide to the Mechanism of Action of Danshen (Salvia miltiorrhiza) and its Bioactive Components
Disclaimer: The term "Danshenxinkun A" did not yield specific results in a comprehensive search of scientific literature. This guide focuses on the well-documented mechanism of action of Danshen (Salvia miltiorrhiza) and its primary bioactive constituents, which are presumed to be the subject of interest.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Danshen, the dried root of Salvia miltiorrhiza Bunge, is a cornerstone of Traditional Chinese Medicine (TCM) used extensively for treating cardiovascular and cerebrovascular diseases.[1][2][3] Its therapeutic efficacy stems from a complex interplay of multiple bioactive compounds, primarily categorized into two major groups: the water-soluble phenolic acids (e.g., salvianolic acids, danshensu) and the lipid-soluble diterpenoid quinones (e.g., tanshinones).[4][5] This document elucidates the core mechanisms of action of Danshen, focusing on its anti-inflammatory, antioxidant, anti-apoptotic, and cardiovascular-protective effects. We provide an in-depth analysis of the key signaling pathways modulated by its components, present available quantitative data, detail relevant experimental protocols, and visualize complex interactions through signaling pathway diagrams.
Core Mechanisms of Action
The therapeutic effects of Danshen are multifaceted, targeting numerous biological pathways to achieve a synergistic outcome.
Cardiovascular and Vasculoprotective Effects
Danshen is renowned for its benefits to the cardiovascular system.[4][5] Its components improve microcirculation, induce coronary vasodilation, and protect against myocardial ischemia-reperfusion injury.[5][6]
-
Antithrombotic Activity: Danshen inhibits platelet aggregation and adhesion.[3][4][5] The salvianolic acids SAA, SAB, and SAC have been identified as functional antagonists of human P2Y1 and P2Y12 receptors, which are crucial for ADP-induced platelet aggregation.[7] This dual antagonism provides a plausible mechanism for Danshen's antithrombotic effects.[7] It also modulates the production of thromboxane A2 and prostacyclin, critical for balancing blood clotting and vasodilation.[4]
-
Endothelial Protection: The active compounds protect vascular endothelial cells from damage caused by oxidative stress and inflammation.[4][8] For instance, Tanshinone IIA has been shown to reduce vascular inflammatory cytokine levels in oxidized low-density lipoprotein-stimulated human umbilical vein endothelial cells (HUVECs).[9]
-
Improved Myocardial Function: In cases of cardiac failure, Danshen injections have been shown to improve left ventricular ejection fraction (LVEF) and reduce brain natriuretic peptide (BNP) levels.[2] The herb's components can alleviate myocardial hypoxia injury and regulate ventricular diastolic function.[2]
Anti-Inflammatory Mechanisms
Chronic inflammation is a key driver of many cardiovascular and metabolic diseases. Danshen exerts potent anti-inflammatory effects by modulating critical signaling pathways.
-
NF-κB Pathway Inhibition: Key components of Danshen, including tanshinones, downregulate the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][9] Cryptotanshinone has been shown to inhibit the TLR4/p38 MAPK/NF-κB p65 pathway.[10]
-
Cytokine Suppression: Studies show that Danshen inhibits the release of both early (TNF-α, IL-1β) and late (High Mobility Group Box 1, HMGB1) pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.[1] This inhibition can involve the NIK-IKK, ERK1/2, p38, and JNK dependent pathways.[1]
-
COX-2 Inhibition: Danshen compounds can reduce the high levels of Cyclooxygenase-2 (COX-2), an immediate-early pro-inflammatory mediator, induced by inflammatory stress.[10]
Regulation of Apoptosis
Danshen demonstrates a dual role in apoptosis, inhibiting it in healthy cells like cardiomyocytes while inducing it in cancer cells.
-
Cardioprotective Anti-Apoptosis: In the context of myocardial ischemia, Danshen inhibits apoptosis of cardiomyocytes.[8][11] This is achieved by modulating the expression of Bcl-2 family proteins (upregulating anti-apoptotic Bcl-2 and downregulating pro-apoptotic Bax) and inhibiting caspase activation.[4][8] The PI3K-Akt signaling pathway is a key mediator of this effect, where Danshen can activate Akt to promote cell survival.[12][13]
-
Anticancer Pro-Apoptotic Effects: In breast cancer cells, Dihydroisotanshinone I (DT), a compound from Danshen, has been shown to induce both apoptosis and ferroptosis.[14][15] It can inhibit the proliferation of cancer cells by disrupting the cell cycle and modulating apoptotic pathways.[4]
Antioxidant Activity
The antioxidant properties of Danshen, largely attributed to its phenolic acid content, are central to its protective effects.[4]
-
Free Radical Scavenging: Danshen components are potent scavengers of free radicals, which reduces oxidative stress and protects cells from oxidative damage.[4][8]
-
Nrf2 Pathway Activation: Danshensu (DSS) has been shown to protect against doxorubicin-induced cardiotoxicity by inhibiting oxidative stress through the regulation of the Keap1-Nrf2/NQO1 signaling pathway.[16] Activation of Nrf2 leads to the upregulation of antioxidant enzymes like SOD and CAT.[16]
Quantitative Data: Binding Affinities and Molecular Interactions
While extensive quantitative data is dispersed across numerous studies, some direct binding affinities have been characterized. The interaction of salvianolic acids with key antithrombotic targets is particularly well-defined.
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Reference |
| Salvianolic Acid A (SAA) | Human P2Y₁₂ | 20.3 ± 1.5 µM | [7] |
| Salvianolic Acid B (SAB) | Human P2Y₁₂ | 36.4 ± 20.3 µM | [7] |
| Salvianolic Acid C (SAC) | Human P2Y₁₂ | 15.6 ± 6.5 µM | [7] |
| Salvianolic Acid B (SAB) | Human α₁B Adrenergic | 6.26 ± 1.46 µM | [7] |
| Tanshinone IIA | B-cell lymphoma 2 (Bcl-2) | -8.4 kcal/mol (Binding Energy) | [17] |
| Luteolin | Vascular Endothelial Growth Factor (VEGF) | -8.5 kcal/mol (Binding Energy) | [17] |
Binding energy values from molecular docking studies indicate strong binding affinity.
Key Signaling Pathways and Visualizations
Danshen's components modulate several critical intracellular signaling pathways. The diagrams below, rendered in DOT language, illustrate these complex interactions.
PI3K/Akt Survival Pathway
Danshen activates the PI3K/Akt pathway, a central regulator of cell survival and proliferation, which is crucial for its cardioprotective effects.[1][12][13]
Caption: Danshen activates the PI3K/Akt pathway to promote cell survival.
NF-κB Inflammatory Pathway
Danshen inhibits the NF-κB pathway to reduce the expression of pro-inflammatory genes.[4][9]
Caption: Danshen inhibits NF-κB signaling to reduce inflammation.
Experimental Protocols
Reproducing and validating the findings related to Danshen's mechanism of action requires robust experimental techniques. Western blotting is fundamental for assessing changes in protein expression and phosphorylation within the signaling pathways discussed.
Protocol: Western Blotting for Protein Expression Analysis
This protocol provides a standard workflow for detecting changes in the expression or phosphorylation status of proteins like Akt, NF-κB, or Bcl-2 in cell lysates after treatment with Danshen components.
1. Sample Preparation (Cell Lysis):
- Culture cells (e.g., H9c2 cardiomyocytes or HUVECs) to 70-80% confluency.
- Treat cells with the desired concentration of the Danshen compound (e.g., Tanshinone IIA) or vehicle control for a specified time.
- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (protein lysate) and determine protein concentration using a BCA assay.
2. SDS-PAGE (Protein Separation):
- Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[18]
- Load 20-40 µg of protein per well into a 4-20% Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder.[18]
- Run the gel in 1x running buffer at 120V for 60-90 minutes, or until the dye front reaches the bottom.[18]
3. Protein Transfer:
- Equilibrate the gel, PVDF membrane, and filter papers in 1x transfer buffer.
- Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper), ensuring no air bubbles are trapped.[18]
- Perform the transfer using a wet or semi-dry blotting system. For a wet transfer, run at 100V for 90 minutes on ice.[18]
4. Immunoblotting:
- Block the membrane in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[18]
- Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-NF-κB p65) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[18]
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.[18]
- Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
- Prepare enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imager or X-ray film.
- Analyze band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control like GAPDH or β-actin.
Workflow Visualization
Caption: Standard experimental workflow for Western Blot analysis.
Conclusion and Future Directions
The mechanism of action for Danshen is a paradigm of multi-target pharmacology. Its primary constituents, the tanshinones and salvianolic acids, orchestrate a symphony of biological responses that culminate in potent cardiovascular protection, anti-inflammatory, and antioxidant effects. The modulation of key signaling hubs like PI3K/Akt and NF-κB underscores its efficacy.
For drug development professionals, Danshen offers a rich source of lead compounds. Future research should focus on:
-
Synergistic Interactions: Deconvoluting the synergistic or antagonistic interactions between different Danshen components to optimize therapeutic formulations.
-
Target Deconvolution: Utilizing advanced techniques like chemoproteomics to identify novel direct binding targets for Danshen's many compounds.
-
Pharmacogenomics: Investigating how genetic variations influence patient response to Danshen-based therapies to enable personalized medicine approaches.
This guide provides a foundational understanding of Danshen's core mechanisms, offering a robust starting point for further research and development in harnessing its therapeutic potential.
References
- 1. Immunomodulatory Effects of Danshen (Salvia miltiorrhiza) in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness and safety of Danshen injections in treatment of cardiac failure: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danshen (Salvia miltiorrhiza) Compounds Improve the Biochemical Indices of the Patients with Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Protective effect of danshen during myocardial ischemia and reperfusion: an isolated rat heart study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolic acids from antithrombotic Traditional Chinese Medicine Danshen are antagonists of human P2Y1 and P2Y12 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-hyperlipidemic effects of the compound Danshen tablet: roles of antioxidation, anti-inflammation, anticoagulation, and anti-apoptosis - Guo - Annals of Translational Medicine [atm.amegroups.org]
- 9. Frontiers | Danshen-Shanzha formula for the treatment of atherosclerosis: ethnopharmacological relevance, preparation methods, chemical constituents, pharmacokinetic properties, and pharmacological effects [frontiersin.org]
- 10. Salvia miltiorrhiza Bge. (Danshen) for Inflammatory Bowel Disease: Clinical Evidence and Network Pharmacology-Based Strategy for Developing Supplementary Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cardioprotective effect of danshen and gegen decoction on rat hearts and cardiomyocytes with post-ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Danshen mediates through estrogen receptors to activate Akt and inhibit apoptosis effect of Leu27IGF-II-induced IGF-II receptor signaling activation in cardiomyoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Network Pharmacology Analysis and Experimental Verification Strategies Reveal the Action Mechanism of Danshen Decoction in Treating Ischemic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the Mechanism of Danshensu in the Treatment of Doxorubicin-Induced Cardiotoxicity Based on Network Pharmacology and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms and Molecular Targets of Compound Danshen Dropping Pill for Heart Disease Caused by High Altitude Based on Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Pharmacological Profile of Danshenxinkun A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenxinkun A is a lipophilic diterpenoid compound isolated from the dried root of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. As a member of the tanshinone family, this compound and its derivatives have garnered interest for their potential therapeutic activities. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound, focusing on its biological activities, underlying mechanisms of action, and available quantitative data. This document is intended to serve as a resource for researchers and professionals in drug discovery and development.
Chemical and Physical Properties
This compound is a diterpenoid quinone. Its chemical structure and properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₈H₁₆O₄ |
| Molecular Weight | 296.3 g/mol [1] |
| Synonyms | Tanshinone VI |
Pharmacological Activities
Preclinical studies have suggested that this compound and its derivatives possess a range of pharmacological activities, primarily related to cardiovascular and cellular processes. The available data, though limited for this compound itself, points towards its potential in the following areas.
Cardiovascular Effects
A derivative of this compound, oleoyl this compound, has been shown to selectively inhibit rabbit platelet aggregation induced by arachidonic acid[2]. This suggests a potential antithrombotic effect, which is a known property of the broader Danshen extract[3]. The mechanism is thought to involve the modulation of thromboxane A2 production[3].
Cytotoxic Activity
Studies have investigated the cytotoxic potential of tanshinones. One study quantified (+)-danshexinkun A in Salvia miltiorrhiza and Salvia glutinosa and evaluated the antiproliferative and cytotoxic potential of several diterpenoids against MDA-MB-231 and HL-60 cells[4]. While specific IC50 values for this compound were not provided in the available search results, the general cytotoxic properties of tanshinones against various cancer cell lines are well-documented[5][6].
Table 1: Qualitative Summary of Pharmacological Activities of this compound and Its Derivatives
| Compound | Pharmacological Activity | Experimental Model | Reference |
| Oleoyl this compound | Inhibition of platelet aggregation | Rabbit washed platelets (induced by arachidonic acid) | [2] |
| (+)-Danshexinkun A | Cytotoxicity (inferred from studies on related compounds) | Human cancer cell lines (MDA-MB-231, HL-60) | [4] |
Mechanism of Action: Signaling Pathways
The precise signaling pathways modulated directly by this compound have not been extensively elucidated. However, studies on Danshen extracts and other major tanshinone components suggest the involvement of several key inflammatory and cell survival pathways. It is plausible that this compound contributes to the overall pharmacological effect of Danshen through these mechanisms.
NF-κB Signaling Pathway
Danshen and its active components have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway[7]. This pathway is a critical regulator of inflammatory responses, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.
Inferred inhibition of the NF-κB pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Some components of Danshen have been reported to modulate this pathway, which could contribute to its neuroprotective and cardioprotective effects[8][9].
Potential modulation of the PI3K/Akt pathway by this compound.
Pharmacokinetics
Specific pharmacokinetic data for this compound, such as Cmax, Tmax, and AUC, are not available in the reviewed literature. However, studies on other tanshinones provide some general insights into the pharmacokinetic profile of this class of compounds. Tanshinones are generally characterized by poor oral bioavailability due to their lipophilic nature and extensive first-pass metabolism[10].
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce. The following sections outline general methodologies for assays relevant to the observed activities of this compound and its derivatives, based on protocols for similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow for a typical in vitro cytotoxicity MTT assay.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231, HL-60) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or vehicle control) and incubate for desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
Rabbit Platelet Aggregation Assay
This assay is used to evaluate the antiplatelet activity of compounds.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic comparison of five tanshinones in normal and arthritic rats after oral administration of Huo Luo Xiao Ling Dan or its single herb extract by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cardioprotective effect of danshen and gegen decoction on rat hearts and cardiomyocytes with post-ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic neuroprotective effects of Danshensu and hydroxysafflor yellow A on cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Danshen for improving clinical outcomes in patients with bladder cancer: a retrospective, population-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological effects of Salvia miltiorrhiza (Danshen) on cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro inhibitory effects of ethanol extract of Danshen (Salvia miltiorrhiza) and its components on the catalytic activity of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Danshenxinkun A: A Technical Guide to its Biological Activity and Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenxinkun A, also known as Tanshinone VI, is a lipophilic diterpenoid quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen). Danshen is a cornerstone of traditional Chinese medicine, revered for its efficacy in treating a spectrum of ailments, particularly cardiovascular diseases. Modern phytochemical research has unveiled a rich diversity of bioactive compounds within Danshen, broadly categorized into hydrophilic salvianolic acids and lipophilic tanshinones. This compound belongs to the latter group and has emerged as a compound of significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activity screening of this compound, detailing its known effects, the experimental protocols used to elucidate these activities, and the molecular pathways it modulates.
Biological Activities of this compound
This compound has been demonstrated to possess a range of biological activities, primarily centered around its anti-inflammatory, anti-angiogenic, cardioprotective, and bone-resorptive inhibitory effects. The following table summarizes the key biological activities and the available quantitative data.
| Biological Activity | Cell/System Investigated | Key Findings | Quantitative Data |
| Anti-inflammatory | TNF-α-stimulated endothelial cells | Dose-dependently inhibited the upregulation of ICAM-1 and VCAM-1.[1] | Restoration of control levels at 40 µM.[1] |
| Anti-angiogenic | Epithelial cell tube formation assay | Remarkable anti-angiogenesis effect.[1] | Effective at a dose of 10 µM.[1] |
| Inhibition of Bone Resorption | Osteoblast/bone marrow co-culture | Significantly inhibited osteoclast differentiation.[2] | Data not available |
| Cardioprotective | Isolated, perfused rat hearts | Mitigated impairment of cardiac contractile function after hypoxia/reoxygenation.[3] | Data not available |
| Cytotoxicity | Not specified | None of the tested doses (10, 20, 30, or 40 µM) had significant effects on cell viability.[1] | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments cited in the biological activity screening of this compound.
Anti-inflammatory Activity: Adhesion Molecule Expression Assay
-
Objective: To evaluate the effect of this compound on the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in endothelial cells stimulated with tumor necrosis factor-alpha (TNF-α).
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial cell growth medium supplemented with fetal bovine serum and growth factors.
-
Experimental Procedure:
-
HUVECs are seeded in culture plates and grown to confluence.
-
The cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 30, 40 µM) for a specified period (e.g., 2 hours).
-
Following pre-treatment, the cells are stimulated with TNF-α (e.g., 10 ng/mL) for a duration known to induce robust expression of ICAM-1 and VCAM-1 (e.g., 6-24 hours). A vehicle control (e.g., DMSO) and a TNF-α only control are included.
-
The expression of ICAM-1 and VCAM-1 is quantified using methods such as:
-
Flow Cytometry: Cells are detached, stained with fluorescently labeled antibodies specific for ICAM-1 and VCAM-1, and analyzed.
-
Western Blot: Cell lysates are prepared, proteins separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against ICAM-1 and VCAM-1, followed by a secondary antibody conjugated to a reporter enzyme.
-
ELISA: Cell lysates or culture supernatants are analyzed using specific ELISA kits for ICAM-1 and VCAM-1.
-
-
-
Data Analysis: The expression levels of ICAM-1 and VCAM-1 in the this compound-treated groups are compared to the TNF-α only control group.
Anti-angiogenic Activity: Tube Formation Assay
-
Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.
-
Materials: Matrigel (or a similar basement membrane extract), endothelial cells (e.g., HUVECs), and this compound.
-
Experimental Procedure:
-
A layer of Matrigel is polymerized in the wells of a culture plate.
-
HUVECs are seeded onto the Matrigel-coated wells in the presence of varying concentrations of this compound (e.g., 10 µM). A vehicle control is included.
-
The cells are incubated for a period that allows for tube formation in the control group (typically 6-18 hours).
-
The formation of capillary-like structures (tubes) is visualized and photographed using a microscope.
-
-
Data Analysis: The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using image analysis software.
Inhibition of Bone Resorption: Osteoclast Differentiation Assay
-
Objective: To determine the effect of this compound on the differentiation of bone marrow-derived macrophages into mature osteoclasts.
-
Cell Culture: Bone marrow cells are harvested from the long bones of mice or rats and cultured in the presence of macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs).
-
Experimental Procedure:
-
BMMs are seeded in culture plates.
-
The cells are then cultured in the presence of M-CSF and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.
-
Varying concentrations of this compound are added to the culture medium. A vehicle control is included.
-
The cells are cultured for several days (e.g., 4-6 days), with media changes as required.
-
Osteoclast formation is assessed by staining for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are identified as mature osteoclasts.
-
-
Data Analysis: The number of TRAP-positive multinucleated cells per well is counted and compared between the this compound-treated groups and the control group.
Signaling Pathways and Molecular Mechanisms
The biological activities of this compound are underpinned by its modulation of specific intracellular signaling pathways. The inhibition of the NF-κB pathway appears to be a central mechanism for its anti-inflammatory and bone-resorptive inhibitory effects.
NF-κB Signaling Pathway in Inflammation
In the context of inflammation, pro-inflammatory stimuli like TNF-α activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of target genes, including those encoding adhesion molecules like ICAM-1 and VCAM-1. This compound is proposed to interfere with this cascade, thereby downregulating the expression of these inflammatory mediators.
Caption: Proposed mechanism of this compound in inhibiting NF-κB signaling.
RANKL/NF-κB Signaling Pathway in Osteoclastogenesis
The differentiation of osteoclasts is critically dependent on the interaction between RANKL and its receptor RANK on osteoclast precursors. This interaction triggers a signaling cascade that leads to the activation of several transcription factors, including NF-κB. The nuclear translocation of NF-κB is essential for the expression of genes required for osteoclast differentiation and function. By inhibiting RANKL expression and NF-κB induction, this compound effectively halts this process, thereby preventing bone resorption.[2]
Caption: Inhibition of RANKL/NF-κB pathway in osteoclasts by this compound.
Experimental Workflow
A typical workflow for the biological activity screening of a natural product like this compound involves a series of steps from isolation to in-depth mechanistic studies.
Caption: General workflow for screening the biological activity of this compound.
Conclusion
This compound is a promising bioactive compound from Salvia miltiorrhiza with demonstrated anti-inflammatory, anti-angiogenic, cardioprotective, and bone-resorptive inhibitory activities. The modulation of the NF-κB signaling pathway is a key mechanism underlying some of its observed effects. Further research is warranted to fully elucidate its therapeutic potential, including the determination of precise quantitative measures of its activity (e.g., IC50 values) across a broader range of biological assays and the validation of its efficacy in in vivo models. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent.
References
- 1. Tanshinone VI inhibits the expression of intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of bone resorption by Tanshinone VI isolated from Salvia miltiorrhiza Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Danshenxinkun A: A Review of Available Toxicological Data and Safety Profile
Disclaimer: This technical guide compiles and summarizes the currently available toxicological and safety information relevant to Danshenxinkun A. It is critical to note a significant gap in the scientific literature regarding dedicated, comprehensive non-clinical safety studies specifically on the isolated compound, this compound. The majority of the data presented herein is derived from studies on Salvia miltiorrhiza (Danshen) extracts, multi-component Danshen preparations, or the general class of tanshinones. While this information provides a foundational context, it should not be directly extrapolated to predict the complete safety profile of pure this compound without further dedicated investigation.
Executive Summary
This compound is a diterpenoid quinone and one of the active constituents isolated from the root of Salvia miltiorrhiza (Danshen), a herb widely utilized in traditional Chinese medicine, particularly for cardiovascular conditions. Despite its potential therapeutic applications, a comprehensive toxicological profile for this compound as a single chemical entity has not been established in publicly available literature. This document synthesizes the existing safety data on related Danshen products and tanshinones to offer a preliminary safety assessment for researchers, scientists, and drug development professionals. The available data suggests that while Danshen preparations are generally considered to have low toxicity at recommended doses, high concentrations may induce cytotoxic and vascular effects. Potential for drug interactions, particularly with anticoagulants and drugs metabolized by cytochrome P450 enzymes, is a key safety consideration.
Non-Clinical Toxicology of Danshen and Related Compounds
The following sections summarize toxicology data from studies on Danshen extracts and related compounds.
Acute Toxicity
Limited studies have been conducted on the acute toxicity of Danshen preparations.
| Substance | Species | Route of Administration | LD50 | Observations |
| Danshen Injection | Not Specified | Not Specified | 1.49 g/kg (95% CI: 1.29-1.72 g/kg) | Data from a post-marketing safety evaluation. |
| Danshen Injection | Rat (Male & Female) | Intravenous | > 32 g/kg (administered as two doses in one day) | No mortality or signs of toxicity were observed over 14 days. Some animals exhibited struggling at the moment of injection.[1] |
Experimental Protocol: Acute Toxicity of Danshen Injection in Rats [1]
-
Test System: Sprague-Dawley rats (10 males and 10 females).
-
Test Article: Danshen injection.
-
Dosing: A single dose of 32 g/kg body weight was administered intravenously, divided into two injections on the same day.
-
Observation Period: 14 days.
-
Endpoints: General behavior, adverse effects, and mortality.
Sub-chronic Toxicity
A 13-week study in rats evaluated the sub-chronic toxicity of Danshen injection.
| Substance | Species | Route of Administration | Doses | NOAEL | Key Findings |
| Danshen Injection | Rat (Male & Female) | Intravenous | 0, 1.92, 5.76, 19.20 g/kg/day | 5.76 g/kg/day | No mortality or dose-dependent changes in food consumption. Effects on body weight gain were noted. Statistically significant differences in some hematological and biochemical parameters, and organ weights were observed. Dose-dependent focal inflammation at the injection site. No other significant gross or histopathological abnormalities in other organs.[1] |
| Depside Salt Injection from Danshen | Beagle Dog | Not Specified | < 80 mg/kg and 320 mg/kg | < 80 mg/kg | Doses below 80 mg/kg were considered safe, while 320 mg/kg was toxic. Adverse reactions included digestive disorders, drug-induced erythrocyte deformation in multiple organs, and mild hyperplasia in bone marrow hematopoietic tissue.[2] |
Experimental Protocol: 13-Week Sub-chronic Toxicity of Danshen Injection in Rats [1]
-
Test System: Sprague-Dawley rats (15 per sex per group).
-
Test Article: Danshen injection.
-
Dosing: Daily intravenous administration of 0 (control), 1.92, 5.76, and 19.20 g/kg for 13 weeks.
-
Endpoints: Mortality, clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, gross pathology, and histopathology (control and high-dose groups). A 2-week recovery period was included.
Experimental Workflow for Sub-chronic Toxicity Study.
In Vitro Cytotoxicity
Studies on various tanshinones, the class of compounds to which this compound belongs, have demonstrated cytotoxic effects in different cell lines.
| Compound(s) | Cell Line | Assay | Key Findings |
| Tanshinone I, Tanshinone IIA, Cryptotanshinone, Dihydrotanshinone | HepG2 (Human hepatocellular carcinoma) | MTT Assay, Flow Cytometry | All tested tanshinones decreased cell viability in a concentration-dependent manner. Tanshinone IIA was found to induce apoptosis. With the exception of Tanshinone IIA, the other tanshinones caused a decrease in the GSH/GSSG ratio at higher concentrations, indicating the induction of oxidative stress.[3] |
| 18 Tanshinone compounds | A549 (non-small cell lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (central nervous system), HCT-15 (colon) | Sulforhodamine B (SRB) assay | All 18 tanshinones significantly inhibited the proliferation of all tested tumor cell lines, with IC50 values ranging from 0.2 to 8.1 µg/mL after 48 hours of exposure.[4] |
| Danshen Injection | Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Low concentrations of Danshen injection showed a protective effect, while high concentrations exhibited strong cytotoxic effects, including inhibition of cell viability and induction of apoptosis. The apoptosis was associated with an increase in reactive oxygen species.[5] |
Experimental Protocol: In Vitro Cytotoxicity of Tanshinones in HepG2 Cells [3]
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells.
-
Test Articles: Cryptotanshinone, tanshinone I, tanshinone IIA, and dihydrotanshinone.
-
Assays:
-
MTT Assay: To assess cell viability after 24 and 48 hours of treatment.
-
Flow Cytometry: To analyze apoptosis by detecting cells with fragmented DNA.
-
Glutathione Assay: To measure intracellular levels of reduced (GSH) and oxidized (GSSG) glutathione to determine the GSH/GSSG ratio as an indicator of oxidative stress.
-
In Vitro Cytotoxicity Experimental Overview.
Safety Pharmacology
Specific safety pharmacology studies on this compound are not available. The information below is inferred from the known pharmacological activities of Danshen and its constituents.
Cardiovascular System
The primary therapeutic targets of Danshen are within the cardiovascular system. While many of its cardiovascular effects are considered beneficial, they also necessitate careful consideration in a safety context.
-
Hypotensive Effects: Danshen may lower blood pressure.
-
Antiplatelet and Anticoagulant Effects: Danshen appears to thin the blood by inhibiting platelet aggregation and blood clotting. This can increase the risk of bleeding, especially when co-administered with other anticoagulant or antiplatelet drugs.
Central Nervous System (CNS)
Adverse effects such as dizziness and headache have been reported with the use of Danshen.
Respiratory System
No specific information on the effects of this compound on the respiratory system was identified.
Drug Interactions
A significant safety concern for Danshen and its constituents is the potential for drug-drug interactions.
-
Warfarin: Danshen may potentiate the anticoagulant effect of warfarin, increasing the risk of bleeding.
-
Digoxin: There is a possibility that Danshen may interfere with the clearance of digoxin, potentially leading to increased plasma levels and a higher risk of toxicity.
-
Cytochrome P450 (CYP) Enzymes: Danshen extracts have been shown to inhibit several CYP450 enzymes, including CYP1A2, CYP2C9, and CYP3A4. This can lead to increased plasma concentrations and potential toxicity of co-administered drugs that are metabolized by these enzymes. Conversely, some studies suggest that chronic administration of Danshen may induce CYP3A4 in the gut.[6]
Potential Drug Interaction Pathways for Danshen Constituents.
Conclusions and Recommendations for Future Research
The available data provides a preliminary and indirect assessment of the potential toxicological profile of this compound. The information, largely derived from studies on Danshen extracts and other tanshinones, suggests that the primary safety concerns are related to cardiovascular effects at high doses, cytotoxicity, and the potential for significant drug-drug interactions.
For a comprehensive understanding of the safety profile of this compound, the following studies are recommended:
-
Acute, sub-chronic, and chronic toxicity studies of isolated this compound in rodent and non-rodent species.
-
A full panel of genetic toxicology studies (e.g., Ames test, in vitro and in vivo micronucleus tests).
-
Safety pharmacology studies to assess effects on the cardiovascular, central nervous, and respiratory systems.
-
Reproductive and developmental toxicology studies.
-
ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicokinetic studies.
-
Comprehensive in vitro and in vivo drug interaction studies to fully characterize the potential for interactions with key metabolic enzymes and transporters.
References
- 1. Danshen: an overview of its chemistry, pharmacology, pharmacokinetics, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Material basis and integrative pharmacology of danshen decoction in the treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of major tanshinones isolated from Danshen (Salvia miltiorrhiza) on HepG2 cells in relation to glutathione perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity of tanshinones from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vivo and in vitro study: High-dosage Danshen injection induces peripheral vascular endothelial cells injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of danshen extract on the activity of CYP3A4 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Danshenxinkun A
Introduction
Danshenxinkun A is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][2] As a member of the tanshinone family, this compound has garnered interest for its potential pharmacological activities.[2][3] The effective purification of this compound is crucial for its further study and potential drug development. These application notes provide an overview of the common techniques and detailed protocols for the extraction and purification of this compound from Salvia miltiorrhiza.
The general workflow for isolating this compound involves a two-stage process: initial extraction from the raw plant material followed by multi-step chromatographic purification to isolate the target compound from a complex mixture of other tanshinones and hydrophilic compounds.
Extraction of Crude Tanshinones
The initial step in the purification of this compound is the extraction of total tanshinones from the dried roots of Salvia miltiorrhiza. Tanshinones are lipophilic compounds, and thus, organic solvents are typically employed for their extraction.[4] Common methods include solvent extraction with ethanol, methanol, or a mixture of solvents.[5][6] More advanced techniques such as ultrasonic-assisted extraction, supercritical CO2 fluid extraction, and subcritical water extraction have also been developed to improve efficiency.[3][4][7]
Purification Techniques
Following extraction, the crude extract, which contains a mixture of various tanshinones (such as tanshinone I, tanshinone IIA, cryptotanshinone) and other phytochemicals, requires further purification.[3][8] Chromatographic techniques are the mainstay for the separation and purification of individual tanshinones.
-
Column Chromatography: Silica gel column chromatography is a fundamental technique used for the initial separation of tanshinones from the crude extract.[6]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that has proven to be highly effective for the preparative separation and purification of tanshinones from Salvia miltiorrhiza.[1][8] This method offers advantages such as the absence of irreversible adsorption, high sample recovery, and low solvent consumption.[1]
-
Preparative Thin-Layer Chromatography (TLC): Preparative TLC can be used as a final polishing step to obtain highly purified this compound.[6]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is another powerful technique for the final purification of this compound, offering high resolution and purity. Analytical HPLC with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI/MS) is used for the identification and purity assessment of the final product.[9]
Experimental Protocols
Protocol 1: Extraction of Crude Tanshinones from Salvia miltiorrhiza
This protocol describes a standard solvent extraction method.
-
Preparation of Plant Material: Air-dry the roots of Salvia miltiorrhiza and grind them into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered roots with 70% methanol or 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[5]
-
Perform the extraction at room temperature with constant stirring for 24 hours or use reflux extraction for 2 hours.[5]
-
Alternatively, use an ultrasonic bath for a more efficient extraction (e.g., 180 W for 32 minutes).[3]
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition it with an equal volume of ethyl acetate or chloroform three times.[6]
-
Combine the organic layers, as tanshinones are lipophilic and will be concentrated in this phase.
-
Evaporate the organic solvent to dryness to yield the crude tanshinone extract.
-
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on established methods for the separation of diterpenoids from Salvia miltiorrhiza.[8]
-
Preparation of Two-Phase Solvent System:
-
Prepare a two-phase solvent system of n-hexane-ethanol-water. A common ratio is 10:7:3 (v/v/v).[8]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
-
HSCCC System Preparation:
-
Fill the multilayer coil column of the HSCCC instrument with the stationary phase (upper phase).
-
Pump the mobile phase (lower phase) into the column at a suitable flow rate (e.g., 1.5-2.0 mL/min) while the column is rotating at a high speed (e.g., 800-900 rpm).
-
Continue pumping until the mobile phase emerges from the outlet and hydrodynamic equilibrium is established.
-
-
Sample Injection and Fraction Collection:
-
Dissolve the crude tanshinone extract in a small volume of the biphasic solvent system.
-
Inject the sample solution into the HSCCC column.
-
Collect fractions at regular intervals using a fraction collector.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.
-
Combine the fractions containing the pure compound.
-
-
Final Purification:
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
-
Assess the purity of the final product using analytical HPLC. Purity of over 94% has been achieved for similar compounds with this method.[8]
-
Data Presentation
The following table summarizes the purity of various tanshinones obtained from Salvia miltiorrhiza using HSCCC, which indicates the potential purity achievable for this compound with this technique.
| Compound | Purification Method | Purity (%) | Reference |
| Dihydrotanshinone I | HSCCC | 88.1 | [8] |
| Cryptotanshinone | HSCCC | 98.8 | [8] |
| Methylenetanshiquinone | HSCCC | 97.6 | [8] |
| Tanshinone I | HSCCC | 93.5 | [8] |
| Tanshinone IIA | HSCCC | 96.8 | [8] |
| Danshenxinkun B | HSCCC | 94.3 | [8] |
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Danshen-Shanzha formula for the treatment of atherosclerosis: ethnopharmacological relevance, preparation methods, chemical constituents, pharmacokinetic properties, and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nricm.edu.tw [nricm.edu.tw]
- 7. Subcritical Water Extraction of Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatographic fingerprinting analysis of Danshen root (Salvia miltiorrhiza Radix et Rhizoma) and its preparations using high performance liquid chromatography with diode array detection and electrospray mass spectrometry (HPLC-DAD-ESI/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Danshenxinkun A by High-Performance Liquid Chromatography (HPLC)
These application notes provide a comprehensive guide for the quantitative analysis of Danshenxinkun A, a bioactive diterpenoid isolated from Salvia miltiorrhiza (Danshen), using High-Performance Liquid Chromatography (HPLC). This methodology is crucial for researchers, scientists, and drug development professionals involved in the quality control, pharmacokinetic studies, and stability testing of Danshen-related products.
Introduction
This compound is a significant lipophilic compound found in the dried root and rhizome of Salvia miltiorrhiza, a widely used herb in traditional Chinese medicine.[1] The quality and efficacy of Danshen and its preparations are closely linked to the content of its active constituents, including this compound. HPLC is a powerful analytical technique for the separation, identification, and quantification of such compounds in complex herbal matrices.[2][3] This document outlines a validated HPLC method for the determination of this compound, ensuring accuracy, precision, and reliability in its analysis. The method is applicable for the quality evaluation of raw materials and finished products containing Danshen.[4][5]
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade methanol and acetonitrile, and purified water. Formic acid or phosphoric acid may be used as a mobile phase modifier.[3]
-
Reference Standard: this compound reference standard of known purity.
-
Sample: Dried and powdered root of Salvia miltiorrhiza or a Danshen-containing preparation.
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.[6]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation.[7]
-
Mobile Phase: A gradient elution of acetonitrile (A) and water containing 0.1% formic acid (B) is typically used. The specific gradient will depend on the complexity of the sample matrix.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound, which is typically around 270 nm.
-
Injection Volume: 10 µL.[6]
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to different concentrations to construct a calibration curve.
-
Sample Preparation:
-
Accurately weigh about 1.0 g of powdered Danshen sample.
-
Transfer to a conical flask and add 50 mL of methanol.
-
Extract using ultrasonication for 30 minutes.
-
Allow the solution to cool to room temperature.
-
Replenish the lost weight with methanol.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
-
Data Presentation
The performance of the HPLC method should be validated for linearity, precision, accuracy, and stability. The following tables summarize typical expected data for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | Value |
| Linear Range (µg/mL) | 1 - 100 |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 |
Table 2: Precision
| Precision Type | Concentration (µg/mL) | RSD (%) |
| Intra-day | Low | < 2.0 |
| Medium | < 2.0 | |
| High | < 2.0 | |
| Inter-day | Low | < 3.0 |
| Medium | < 3.0 | |
| High | < 3.0 |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg) | Amount Found (µg) | Recovery (%) | RSD (%) |
| Low | 5 | 4.95 | 99.0 | < 2.0 |
| Medium | 10 | 10.1 | 101.0 | < 2.0 |
| High | 20 | 19.8 | 99.0 | < 2.0 |
Table 4: Stability of Sample Solution (at room temperature)
| Time (hours) | Concentration (µg/mL) | % of Initial Concentration |
| 0 | 50.0 | 100.0 |
| 2 | 49.8 | 99.6 |
| 4 | 49.5 | 99.0 |
| 8 | 49.2 | 98.4 |
| 24 | 48.5 | 97.0 |
Mandatory Visualization
Caption: HPLC workflow for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Chromatographic fingerprinting analysis of Danshen root (Salvia miltiorrhiza Radix et Rhizoma) and its preparations using high performance liquid chromatography with diode array detection and electrospray mass spectrometry (HPLC-DAD-ESI/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quality Evaluation and Chemical Markers Screening of Salvia miltiorrhiza Bge. (Danshen) Based on HPLC Fingerprints and HPLC-MSn Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Integrative quantitative and qualitative analysis for the quality evaluation and monitoring of Danshen medicines from different sources using HPLC-DAD and NIR combined with chemometrics [frontiersin.org]
- 7. A simple and reliable method for distinguishing danshen in salvia: simultaneous quantification of six active compositions by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Danshenxinkun A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data and Method Validation
As no specific validated quantitative data for Danshenxinkun A has been published, the following table outlines the essential validation parameters that must be established when developing and validating a quantitative method for this analyte. Researchers should perform experiments to determine these values.
Table 1: Method Validation Parameters for Quantitative Analysis of this compound
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (r²) | ≥ 0.995 | Establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. |
| Range | To be determined based on expected concentrations | The concentration interval over which the method is precise, accurate, and linear. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | The lowest concentration of the analyte that can be reliably detected by the instrument. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (%RSD) | Intraday: ≤ 15% Interday: ≤ 15% (≤ 20% at LOQ) | Measures the closeness of repeated measurements of the same sample, indicating the method's reproducibility. |
| Accuracy (% Recovery) | 85-115% (80-120% at LOQ) | Measures the closeness of the measured value to the true value, indicating the method's trueness. |
| Recovery (%) | Consistent and reproducible | The efficiency of the extraction procedure in recovering the analyte from the sample matrix. |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | Assesses the influence of co-eluting matrix components on the ionization of the analyte. |
| Stability (% Deviation) | Within ±15% of the initial concentration | Evaluates the stability of the analyte in the sample matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term). |
Experimental Protocols
The following protocols are generalized for the quantification of minor diterpenoids in Salvia miltiorrhiza and should be specifically optimized and validated for this compound.
Protocol 1: UPLC-MS/MS Quantification of this compound in Salvia miltiorrhiza Raw Material
1. Objective: To quantify the concentration of this compound in dried Salvia miltiorrhiza root and rhizome.
2. Materials and Reagents:
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., a structurally similar compound not present in the sample
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Dried Salvia miltiorrhiza powder
3. Sample Preparation:
-
Accurately weigh 100 mg of pulverized, dried Salvia miltiorrhiza root into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute to mix.
-
Perform ultrasonic extraction for 30 minutes in a water bath at room temperature.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Perform a serial dilution of the filtered extract with methanol to bring the analyte concentration within the calibration curve range.
4. UPLC-MS/MS Instrumental Conditions (Example):
-
UPLC System:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 0-1 min, 30% B; 1-8 min, 30-90% B; 8-10 min, 90% B; 10.1-12 min, 30% B
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 299.1 -> Product ion (Q3) m/z 281.1 (to be optimized)
-
Internal Standard: To be determined based on the selected IS.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (this compound / IS) against the concentration of the reference standard.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample using the regression equation.
Protocol 2: Quantification of this compound in Biological Matrices (e.g., Plasma) for Pharmacokinetic Studies
1. Objective: To determine the concentration of this compound in plasma samples for pharmacokinetic analysis.
2. Materials and Reagents:
-
As in Protocol 1, plus:
-
Blank plasma (from the same species as the study subjects)
-
Acetonitrile with 0.1% formic acid
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma sample.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
4. UPLC-MS/MS Instrumental Conditions:
-
Similar to Protocol 1, but the gradient may need to be adjusted to avoid interference from matrix components.
5. Data Analysis:
-
As in Protocol 1.
Visualizations
Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Danshenxinkun A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenxinkun A, also known as Tanshinone VI, is a lipophilic diterpenoid quinone isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen). Danshen is a traditional Chinese medicine widely used for the treatment of cardiovascular and cerebrovascular diseases, often attributed to its anti-inflammatory and antioxidative properties. The major active constituents of Danshen are broadly classified into two groups: hydrophilic salvianolic acids and lipophilic tanshinones. While the pharmacological activities of major tanshinones like Tanshinone IIA are well-documented, the specific biological functions and underlying mechanisms of less abundant tanshinones such as this compound are not as extensively studied. Preliminary evidence suggests that Tanshinone VI can inhibit the tumor necrosis factor-alpha (TNF-α)-induced upregulation of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in endothelial cells, indicating potential anti-inflammatory activity.[1]
This document provides a detailed experimental design to investigate the hypothesized anti-inflammatory mechanism of this compound. We propose that this compound mitigates the inflammatory response in macrophages by inhibiting the lipopolysaccharide (LPS)-induced activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory process, controlling the expression of pro-inflammatory cytokines and mediators. The murine macrophage cell line, RAW 264.7, will be utilized as a well-established in vitro model for studying inflammation.
Hypothesized Signaling Pathway
The proposed mechanism involves the inhibition of key signaling cascades by this compound in LPS-stimulated macrophages. Upon stimulation with LPS, Toll-like receptor 4 (TLR4) activation typically initiates downstream signaling through both the NF-κB and MAPK pathways, leading to the production of inflammatory mediators. We hypothesize that this compound interferes with these pathways, resulting in a reduced inflammatory response.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Experimental Workflow
The following workflow outlines the sequential steps for investigating the anti-inflammatory effects of this compound.
Caption: Experimental workflow for this compound cell culture studies.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they should be scraped and re-seeded at a 1:5 to 1:10 dilution.
Cytotoxicity Assessment (MTT Assay)
This assay determines the non-toxic concentration range of this compound for subsequent experiments.
-
Materials:
-
RAW 264.7 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 24 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol is for quantifying the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Materials:
-
24-well plates
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL (500 µL per well) and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include the following control groups: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is for detecting the phosphorylation status of key proteins in the NF-κB and MAPK pathways.
-
Materials:
-
6-well plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10⁵ cells/mL (2 mL per well) and incubate overnight.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein or a loading control (β-actin).
-
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experiments.
Table 1: Effect of this compound on the Viability of RAW 264.7 Cells
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 5 | 1.21 ± 0.09 | 96.8 |
| 10 | 1.18 ± 0.06 | 94.4 |
| 25 | 1.10 ± 0.10 | 88.0 |
| 50 | 0.85 ± 0.09 | 68.0 |
Table 2: Effect of this compound on LPS-induced TNF-α and IL-6 Production
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | 50.2 ± 5.1 | 35.8 ± 4.2 |
| LPS (1 µg/mL) | 1250.6 ± 98.7 | 850.4 ± 75.3 |
| This compound (10 µM) + LPS | 875.4 ± 65.2 | 590.1 ± 50.9 |
| This compound (25 µM) + LPS | 450.9 ± 40.8 | 310.6 ± 33.1 |
| This compound (25 µM) | 52.1 ± 6.3 | 38.2 ± 4.9 |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment | p-p65 / p65 (Relative Intensity) | p-IκBα / IκBα (Relative Intensity) | p-ERK / ERK (Relative Intensity) | p-p38 / p38 (Relative Intensity) |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| LPS (1 µg/mL) | 5.2 ± 0.4 | 4.8 ± 0.5 | 4.5 ± 0.3 | 4.9 ± 0.4 |
| This compound (10 µM) + LPS | 3.1 ± 0.3 | 2.9 ± 0.3 | 2.8 ± 0.2 | 3.0 ± 0.3 |
| This compound (25 µM) + LPS | 1.5 ± 0.2 | 1.4 ± 0.2 | 1.6 ± 0.1 | 1.7 ± 0.2 |
| This compound (25 µM) | 1.1 ± 0.1 | 1.0 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 |
Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary.
References
Application Notes and Protocols for Danshenxinkun A Animal Model Studies
Disclaimer: Direct experimental data from animal model studies specifically investigating Danshenxinkun A are limited in the currently available scientific literature. The following application notes and protocols are based on studies of the whole Danshen (Salvia miltiorrhiza) extract, its other major bioactive components (e.g., Tanshinone IIA, Cryptotanshinone), and the general class of royleanone tanshinones to which this compound belongs. These notes are intended to provide a representative framework for how this compound could be investigated in preclinical animal models. Researchers should adapt these protocols based on their specific experimental goals and the physicochemical properties of this compound.
Introduction
This compound is a lipophilic diterpenoid quinone belonging to the royleanone class of tanshinones, isolated from the dried root and rhizome of Salvia miltiorrhiza Bunge (Danshen).[1][2] Danshen has a long history in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][3] The major chemical constituents of Danshen are broadly categorized into water-soluble phenolic acids and lipid-soluble tanshinones.[3][4][5] While extensive research has focused on other tanshinones like Tanshinone IIA for their cardiovascular, neuroprotective, and anti-cancer effects, this compound remains a less-explored compound.[4][6]
These application notes provide an overview of potential therapeutic areas for this compound based on the activities of related compounds and outline detailed protocols for preclinical evaluation in animal models of cardiovascular disease, cancer, and neurodegenerative disorders.
Data Presentation: Efficacy of Danshen and Related Tanshinones in Animal Models
The following tables summarize quantitative data from animal model studies of Danshen extract and its major tanshinone constituents. This data can serve as a reference for designing studies on this compound.
Table 1: Cardiovascular Disease Models
| Compound/Extract | Animal Model | Dosage & Route | Treatment Duration | Key Findings | Reference |
| Danshen Injection | Mouse Myocardial Infarction (LAD ligation) | 2 g/kg/day, i.p. | 28 days | Improved cardiac function, increased angiogenesis, upregulated HIF1α and VEGFA. | |
| Tanshinone IIA | Rat Myocardial Ischemia/Reperfusion | 10 mg/kg, i.v. | Single dose before reperfusion | Reduced infarct size, decreased apoptosis, inhibited inflammation. | |
| Cryptotanshinone | ApoE-/- Mouse Atherosclerosis Model | 30 mg/kg/day, oral gavage | 12 weeks | Reduced atherosclerotic plaque size, decreased lipid accumulation, inhibited inflammatory cytokine expression. |
Table 2: Oncology Models
| Compound/Extract | Animal Model | Dosage & Route | Treatment Duration | Key Findings | Reference |
| Danshen Extract | Oral Squamous Cell Carcinoma (SAS xenograft mouse model) | 10 mg/kg/day, i.p. | 32 days | Significantly inhibited tumor growth, induced apoptosis. | |
| Dihydroisotanshinone I | Breast Cancer (MCF-7 xenograft nude mouse model) | 30 mg/kg, i.p. | 21 days | Significantly inhibited final tumor volume, induced apoptosis and ferroptosis. | |
| Tanshinone IIA | Gastric Cancer (BGC823 xenograft nude mouse model) | 20 mg/kg/day, i.p. | 21 days | Inhibited tumor growth, reduced expression of proliferation markers. |
Table 3: Neurological Disease Models
| Compound/Extract | Animal Model | Dosage & Route | Treatment Duration | Key Findings | Reference |
| Danshensu | Parkinson's Disease (MPTP mouse model) | 15 & 60 mg/kg, intragastric | 14 days | Alleviated motor dysfunction, attenuated loss of dopaminergic neurons, reduced neuroinflammation. | |
| Tanshinone IIA | Cerebral Ischemia (Rat MCAO model) | 20 mg/kg, i.v. | Single dose post-ischemia | Reduced infarct volume, improved neurological score, decreased oxidative stress and apoptosis. | [7] |
| Danshen Extract | Spinal Cord Injury (Rat weight-drop model) | 12.5 g/kg, oral gavage | 4 weeks | Improved motor function recovery, ameliorated histopathological changes, increased neurofilament and BDNF expression. |
Experimental Protocols
Myocardial Infarction Model in Mice (LAD Ligation)
This protocol describes the induction of myocardial infarction (MI) by permanent ligation of the left anterior descending (LAD) coronary artery in mice, a standard model to study cardiac injury and remodeling.[8][9][10][11][12]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Isoflurane anesthesia system
-
Rodent ventilator
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors, needle holders)
-
8-0 silk suture
-
ECG monitoring system
-
Heating pad
Procedure:
-
Anesthetize the mouse using an induction chamber with 3-4% isoflurane.
-
Intubate the mouse endotracheally and connect it to a rodent ventilator (110-120 breaths/min, 200-250 µL tidal volume). Maintain anesthesia with 1.5-2% isoflurane.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform a left thoracotomy between the third and fourth ribs to expose the heart.
-
Carefully open the pericardium to visualize the LAD coronary artery.
-
Pass an 8-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Tie a permanent knot to ligate the artery. Successful ligation is confirmed by the immediate blanching of the anterior wall of the left ventricle.
-
Close the chest cavity in layers. Evacuate air from the thoracic cavity to prevent pneumothorax.
-
Suture the skin incision.
-
Discontinue anesthesia and allow the mouse to recover on a heating pad. Provide post-operative analgesia as per institutional guidelines.
-
Administer this compound or vehicle control at predetermined doses and time points (e.g., daily via intraperitoneal injection or oral gavage).
-
Evaluate cardiac function at desired time points (e.g., 7, 14, and 28 days post-MI) using echocardiography.
-
At the end of the study, euthanize the mice and harvest the hearts for histological (e.g., Masson's trichrome staining for fibrosis) and molecular analysis (e.g., Western blot, qRT-PCR).
Oral Squamous Cell Carcinoma (OSCC) Xenograft Model
This protocol details the establishment of a subcutaneous xenograft model using human OSCC cells to evaluate the anti-tumor efficacy of this compound.[13][14][15]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Human OSCC cell line (e.g., SAS, SCC25)
-
Cell culture medium (e.g., DMEM/F12)
-
Matrigel or Hank's Balanced Salt Solution (HBSS)
-
Syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Culture OSCC cells to ~80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile HBSS or a 1:1 mixture of medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer treatment as planned (e.g., daily intraperitoneal injections).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²) / 2.
-
Monitor body weight and general health of the mice throughout the study.
-
After the predetermined treatment period (e.g., 21-28 days), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot for signaling pathway proteins).
MPTP-Induced Parkinson's Disease Model in Mice
This protocol describes the induction of a Parkinson's disease-like phenotype in mice using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which selectively destroys dopaminergic neurons in the substantia nigra.[16][17][18][19][20]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Sterile saline (0.9% NaCl)
-
Behavioral testing apparatus (e.g., rotarod, open field)
Procedure:
-
Pre-treatment Phase: Begin administration of this compound or vehicle control via the desired route (e.g., oral gavage) for a specified period (e.g., 7-14 days) before MPTP induction.
-
MPTP Induction (Subacute Protocol):
-
Dissolve MPTP-HCl in sterile saline. Handle with extreme caution in a certified chemical fume hood.
-
Administer MPTP via intraperitoneal injection at a dose of 20-30 mg/kg once daily for 5 consecutive days.
-
Continue this compound/vehicle administration throughout the MPTP injection period and for a set duration afterward (e.g., 7 days).
-
-
Behavioral Assessment:
-
Perform behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at baseline and at a specified time point after the final MPTP injection (e.g., 7 days).
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the mice.
-
Dissect the striatum and substantia nigra from the brain.
-
Use the striatum for HPLC analysis to quantify dopamine and its metabolites (DOPAC, HVA).
-
Process the substantia nigra for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
Standard Molecular and Histological Analysis Protocols
a. Western Blotting
-
Protein Extraction: Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21][22][23][24][25]
b. Immunohistochemistry (IHC)
-
Tissue Preparation: Fix tissues in 4% paraformaldehyde, embed in paraffin, and cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Visualization: Develop the signal with a DAB chromogen substrate and counterstain with hematoxylin.
-
Imaging: Dehydrate, clear, and mount the slides for microscopic analysis.[26][27][28][29][30]
c. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from tissue samples using TRIzol reagent or a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: Perform the reaction on a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).[7][31][32][33][34]
Visualization of Pathways and Workflows
Signaling Pathways
The cardioprotective and anti-inflammatory effects of Danshen and its components are often attributed to the modulation of key signaling pathways. The diagram below illustrates a potential mechanism involving the PI3K/Akt and Nrf2 pathways, which are commonly implicated in cellular protection against oxidative stress and apoptosis.
Caption: PI3K/Akt and Nrf2 signaling pathways in cytoprotection.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vivo cancer model.
Caption: Workflow for an in vivo xenograft tumor model study.
References
- 1. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danshen-Shanzha formula for the treatment of atherosclerosis: ethnopharmacological relevance, preparation methods, chemical constituents, pharmacokinetic properties, and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. New developments in the chemistry and biology of the bioactive constituents of Tanshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 8. LAD-Ligation: A Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: LAD-Ligation: A Murine Model of Myocardial Infarction [jove.com]
- 12. Mouse models of MI [bio-protocol.org]
- 13. Establishment and Identification of Patient-Derived Xenograft Model for Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mouse model for oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mouse Tumor-Bearing Models as Preclinical Study Platforms for Oral Squamous Cell Carcinoma [frontiersin.org]
- 16. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 23. addgene.org [addgene.org]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 26. Immunohistochemistry Procedure [sigmaaldrich.com]
- 27. Protocols for IHC | Abcam [abcam.com]
- 28. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 29. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 30. bosterbio.com [bosterbio.com]
- 31. mcgill.ca [mcgill.ca]
- 32. ocw.mit.edu [ocw.mit.edu]
- 33. Basic Principles of RT-qPCR | Thermo Fisher Scientific - FR [thermofisher.com]
- 34. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
Application Notes and Protocols: Dihydroisotanshinone I (from Danshen) in Anticancer Therapy Research
Note on Nomenclature: The term "Danshenxinkun A" does not correspond to a standardly recognized compound in the peer-reviewed literature concerning the anticancer properties of Salvia miltiorrhiza (Danshen). The research predominantly focuses on specific bioactive compounds, with Dihydroisotanshinone I (DT or DHI) being a key diterpene quinone extensively studied for its anticancer effects. These application notes will therefore focus on the properties and protocols related to Dihydroisotanshinone I (DT) as a representative and potent anticancer agent derived from Danshen.
Application Notes
Dihydroisotanshinone I (DT) is a lipophilic compound extracted from the dried root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine.[1][2] Recent pharmacological studies have identified DT as a promising candidate for anticancer therapy due to its multifaceted mechanisms of action against various human cancers, including breast, prostate, colon, and lung cancer.[1][2][3][4]
The primary applications of DT in cancer research include:
-
Inhibition of Cancer Cell Proliferation and Viability: DT has been shown to significantly inhibit the growth of a wide range of cancer cell lines.[2][3]
-
Induction of Programmed Cell Death: DT is a potent inducer of both apoptosis and ferroptosis, two distinct forms of programmed cell death.[3][5] In breast cancer cells, for instance, DT induces ferroptosis by downregulating the expression of Glutathione Peroxidase 4 (GPX4).[3][5] It also induces apoptosis in colon and lung cancer cells.[2][4]
-
Suppression of Cancer Cell Migration and Metastasis: DT can inhibit the migration of cancer cells by disrupting the crosstalk between tumor cells and macrophages within the tumor microenvironment.[1][6] This is achieved by inhibiting the STAT3/CCL2 signaling pathway, which reduces the secretion of the chemokine CCL2 and diminishes the recruitment of tumor-associated macrophages.[1][4][6]
-
Modulation of Key Oncogenic Signaling Pathways: DT targets several critical signaling pathways involved in tumorigenesis. It has been shown to repress the protein expression of S-Phase Kinase Associated Protein 2 (Skp2) and downregulate STAT3 phosphorylation, affecting downstream genes related to epithelial-mesenchymal transition (EMT) and cell motility like Snail1 and RhoA.[2][6][7]
DT is a valuable tool for researchers investigating novel therapeutic strategies that involve inducing multiple forms of cell death, targeting cancer cell-stroma interactions, and overcoming drug resistance.
Quantitative Data Presentation
The following tables summarize the quantitative effects of Dihydroisotanshinone I (DT) observed in various preclinical cancer models.
Table 1: In Vitro Efficacy of Dihydroisotanshinone I (DT) on Cancer Cell Lines
| Cancer Type | Cell Line | Concentration | Treatment Duration | Effect | Citation |
| Breast Cancer | MCF-7 | 10 µM | 24 hours | ~47.1% growth inhibition | [3] |
| Breast Cancer | MDA-MB-231 | 10 µM | 24 hours | ~62.6% growth inhibition | [3] |
| Breast Cancer | MDA-MB-231 | 10 µM | 24 hours | ~6.3% apoptosis induction | [3] |
| Colon Cancer | HCT 116, HT-29 | Not Specified | Not Specified | Inhibition of proliferation, induction of apoptosis | [7] |
| Lung Cancer | Not Specified | 20 µM | Not Specified | Induction of apoptosis | [4] |
| Prostate Cancer | DU145, PC-3 | Not Specified | 7-8 hours | Inhibition of wound closure (migration) | [1] |
Table 2: In Vivo Antitumor Efficacy of Dihydroisotanshinone I (DT) in Xenograft Models
| Cancer Type | Cell Line Used | Animal Model | Treatment Protocol | Outcome | Citation |
| Breast Cancer | MCF-7 | Xenograft Nude Mouse | 30 mg/kg, IP | Significant inhibition of final tumor volume | [3][5] |
| Colon Cancer | HCT-116 | Xenograft Nude Mouse | 30 mg/kg, IP | Significant inhibition of final tumor volume | [3][7] |
| Lung Cancer | Not Specified | Xenograft Nude Mouse | 30 mg/kg | Significant inhibition of final tumor volume | [4] |
Table 3: Key Molecular Targets and Effects of Dihydroisotanshinone I (DT)
| Cancer Type | Key Molecular Target | Observed Effect | Citation |
| Breast Cancer | GPX4 | Repressed protein expression | [3][5] |
| Prostate Cancer | p-STAT3, STAT3 nuclear translocation | Inhibited protein expression and translocation | [1][6] |
| Prostate Cancer | CCL2 | Reduced secretion from cancer cells and macrophages | [1][6] |
| Colon Cancer | Skp2, Snail1 (mRNA), RhoA (mRNA) | Repressed protein and mRNA expression | [2][7] |
| Lung Cancer | p-STAT3, Skp2, CCL2 (mRNA) | Repressed phosphorylation, protein, and mRNA expression | [4] |
Visualized Pathways and Workflows
Caption: Signaling pathways modulated by Dihydroisotanshinone I (DT).
Caption: Experimental workflow for in vitro anticancer screening of DT.
Caption: Experimental workflow for an in vivo xenograft study using DT.
Detailed Experimental Protocols
This protocol is for determining the effect of Dihydroisotanshinone I (DT) on the viability and proliferation of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT 116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Dihydroisotanshinone I (DT), dissolved in DMSO to create a stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT) or activation reagent (for XTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of DT in culture medium from the DMSO stock. The final DMSO concentration in all wells (including vehicle control) should be <0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of DT or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Adding Reagent (XTT Example): Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time depends on the metabolic activity of the cell line.
-
Measurement: Shake the plate gently and measure the absorbance (formazan product) at 450 nm using a microplate reader, with a reference wavelength of 650 nm.
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of DT that inhibits cell growth by 50%).
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis induced by DT.[3][8]
Materials:
-
Cells treated with DT as described in Protocol 1 (using 6-well plates)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of DT or vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well into a microcentrifuge tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
This protocol is for detecting changes in the expression of specific proteins (e.g., GPX4, p-STAT3, Skp2) following DT treatment.[1][2][5]
Materials:
-
Cells treated with DT (in 6-well or 10 cm plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membrane, transfer buffer, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo anticancer efficacy of DT.[3][4][5]
Materials:
-
Immunodeficient mice (e.g., 4-6 week old athymic nude mice)
-
Cancer cells (e.g., 5 x 10⁶ MCF-7 cells)
-
Sterile PBS or serum-free medium
-
Matrigel (optional, can improve tumor take rate)
-
Dihydroisotanshinone I (DT) formulated for injection (e.g., in DMSO and corn oil)
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash the cells and resuspend them in sterile, ice-cold PBS or serum-free medium at a concentration of 5 x 10⁷ cells/mL. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³). Monitor the animals' health and body weight throughout this period.
-
Randomization and Treatment: Once tumors are established, randomize the mice into treatment and control groups. Begin treatment administration (e.g., intraperitoneal injection of 30 mg/kg DT or vehicle control) according to the desired schedule (e.g., daily or every other day).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Also, record the body weight of each mouse as an indicator of systemic toxicity.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a set duration.
-
Tissue Harvesting: At the endpoint, euthanize the mice and carefully excise the tumors. The tumors can be weighed and then processed for further analysis (e.g., histology, immunohistochemistry, or Western blot).
References
- 1. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]
- 6. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Danshen improves survival of patients with colon cancer and dihydroisotanshinone I inhibit the proliferation of colon cancer cells via apoptosis and skp2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Danshen extract circumvents drug resistance and represses cell growth in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Danshenxinkun A: Application Notes and Protocols for Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenxinkun A, a bioactive compound derived from Salvia miltiorrhiza (Danshen), has garnered significant interest for its potential therapeutic applications, particularly as an anti-inflammatory agent. The multifaceted anti-inflammatory effects of Danshen and its constituents are well-documented, primarily attributed to the inhibition of key signaling pathways and the reduction of pro-inflammatory mediators. These application notes provide a comprehensive overview of the anti-inflammatory properties of this compound, detailed experimental protocols for its evaluation, and a summary of its effects on inflammatory markers. The information presented is intended to guide researchers in designing and executing studies to investigate the anti-inflammatory potential of this and similar compounds.
The primary mechanism underlying the anti-inflammatory action of Danshen and its components, such as tanshinones, involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.
Quantitative Data Summary
The anti-inflammatory efficacy of compounds isolated from Danshen has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data, providing a reference for the expected potency of Danshen-derived compounds.
Table 1: In Vitro Anti-Inflammatory Activity of Danshen Components
| Compound | Cell Line | Inflammatory Stimulus | Assay | IC50 / Inhibition | Reference |
| Tanshinone I | RAW 264.7 | Lipopolysaccharide (LPS) | PGE2 Production | - | [1] |
| Cryptotanshinone | RAW 264.7 | Lipopolysaccharide (LPS) | NO Production | - | [1] |
| Dihydrotanshinone I | RAW 264.7 | Lipopolysaccharide (LPS) | NO Production | - | [3] |
| Tanshinone IIA | RAW 264.7 | Lipopolysaccharide (LPS) | NO Production | - | [3] |
Table 2: Effect of Danshen Components on Pro-Inflammatory Cytokine Production
| Compound | Cell Line | Inflammatory Stimulus | Cytokine | % Inhibition / Fold Change | Reference |
| Tanshinone I | RAW 264.7 | Lipopolysaccharide (LPS) | IL-12 | Significant Inhibition | [1] |
| Tanshinone IIA | RAW 264.7 | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Significant Reduction | [4] |
| Cryptotanshinone | RAW 264.7 | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Significant Reduction |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams illustrate the key signaling pathways targeted by this compound and a typical workflow for screening anti-inflammatory agents.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Modulation of the MAPK Signaling Pathway by this compound.
References
- 1. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classic mechanisms and experimental models for the anti‐inflammatory effect of traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental study on anti-inflammatory activity of a TCM recipe consisting of the supercritical fluid CO2 extract of Chrysanthemum indicum, Patchouli Oil and Zedoary Turmeric Oil in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americaserial.com [americaserial.com]
Application Notes and Protocols for Assessing the Antioxidant Activity of Danshenxinkun A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant properties of Danshenxinkun A, a diterpenoid quinone isolated from Salvia plectranthoides and also found in Danshen (Salvia miltiorrhiza). The following sections detail the background, relevant signaling pathways, and step-by-step protocols for key antioxidant assays.
Introduction
This compound is a bioactive compound with potential therapeutic applications. Its antioxidant activity is a key area of investigation, as oxidative stress is implicated in a wide range of pathologies, including cardiovascular and neurodegenerative diseases. The protocols outlined below provide standardized methods to quantify the antioxidant capacity of this compound, facilitating its evaluation as a potential therapeutic agent. The antioxidant properties of compounds from Salvia species are well-documented and are often attributed to their ability to scavenge free radicals and modulate endogenous antioxidant systems.[1][2][3][4][5]
Potential Antioxidant Signaling Pathways
The antioxidant effects of constituents from Salvia species are often linked to the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes. While the specific pathways affected by this compound require further investigation, the following diagram illustrates a generalized pathway known to be influenced by other compounds isolated from Danshen.
References
Application Notes and Protocols for Danshenxinkun A Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenxinkun A (DA) is a lipophilic diterpenoid quinone derived from Salvia miltiorrhiza (Danshen), a traditional Chinese medicine widely used for the treatment of cardiovascular diseases. Like other tanshinones, DA exhibits promising pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its therapeutic potential is often limited by poor water solubility, low bioavailability, and rapid in vivo degradation.[1] To overcome these limitations, various drug delivery systems have been explored to enhance the stability, solubility, and targeted delivery of Danshen's active components.
These application notes provide an overview of common nanoformulation strategies applicable to this compound, along with detailed experimental protocols for their preparation and characterization. While specific data for DA formulations are limited in the current literature, the provided information is based on studies with structurally similar tanshinones and serves as a comprehensive guide for developing and evaluating novel DA drug delivery systems.
Nanofabrication Strategies for this compound
Several types of nanocarriers have been investigated for the delivery of lipophilic compounds from Danshen, which can be adapted for this compound. These include solid lipid nanoparticles (SLNs), nanoemulsions, and liposomes.
Summary of Quantitative Data for Danshen-related Nanoformulations
The following table summarizes typical physicochemical properties of different nanoformulations developed for tanshinones, which can be considered as target parameters for the development of this compound delivery systems.
| Formulation Type | Active Compound | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Tetrandrine | 157.3 ± 8.2 | - | -29.36 ± 3.68 | 90.59 | - | [2] |
| Frankincense & Myrrh Oil | 113.3 ± 3.6 | - | -16.8 ± 0.4 | 80.60 ± 1.11 | - | [3][4] | |
| Troxerutin | 140.5 ± 1.02 | 0.218 ± 0.01 | 28.6 ± 8.71 | 83.62 | - | [5] | |
| Nanoemulsions | Tanshinone IIA | 95.6 | - | - | 99.3 | - | [6] |
| Doxorubicin | 44.5 ± 9.3 to 126.4 ± 8.7 | - | - | 71.2 ± 2.9 to 79.2 ± 2.1 | - | [7] | |
| Salidroside | - | - | - | - | - | [8] | |
| Liposomes | Arbutin | 179.9 - 212.8 | - | - | 4.35 - 17.63 | - | [9] |
Experimental Protocols
Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of DA-loaded SLNs using a high-pressure homogenization method.[3][4]
Materials:
-
This compound (DA)
-
Solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (e.g., soybean lecithin)
-
Double distilled water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the melted lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in double distilled water and heat to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles).
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification (Optional): The SLN dispersion can be purified by dialysis or centrifugation to remove any unencapsulated drug.
Preparation of this compound Nanoemulsion
This protocol outlines the preparation of a DA nanoemulsion using a phase-inversion method.[10]
Materials:
-
This compound (DA)
-
Oil phase (e.g., isopropyl myristate, medium-chain triglycerides)
-
Surfactant (e.g., Cremophor EL-35)
-
Co-surfactant (e.g., propylene glycol)
-
Aqueous phase (e.g., normal saline or distilled water)
Procedure:
-
Construct pseudo-ternary phase diagrams to determine the optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve this compound in the oil phase.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
Slowly titrate the mixture with the aqueous phase under constant magnetic stirring.
-
The mixture will transition from a clear solution to a gel-like state and then to a transparent or translucent nanoemulsion at the phase inversion point.
-
Continue stirring for an additional 15-30 minutes to ensure the formation of a stable nanoemulsion.
Preparation of this compound Liposomes
This protocol describes the thin-film hydration method for preparing DA-loaded liposomes.[9][11][12]
Materials:
-
This compound (DA)
-
Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently. The hydration temperature should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Separate the liposomes from the unencapsulated drug by methods such as gel filtration chromatography or centrifugation.[13]
Characterization Protocols
Particle Size and Zeta Potential Analysis
Method: Dynamic Light Scattering (DLS)
-
Dilute the nanoparticle suspension with an appropriate solvent (usually distilled water or the original dispersion medium) to a suitable concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential measurement, use a specific electrode-containing cuvette and measure the electrophoretic mobility of the nanoparticles in an electric field.
Encapsulation Efficiency (EE) and Drug Loading (DL)
Method: Centrifugation or Gel Filtration followed by Quantification
-
Separation of Free Drug: Separate the unencapsulated this compound from the nanoformulation. This can be achieved by:
-
Ultracentrifugation: Centrifuge the nanoparticle dispersion at high speed. The nanoparticles will pellet, and the supernatant will contain the free drug.
-
Gel Filtration: Pass the dispersion through a small column packed with Sephadex G-50. The nanoparticles will elute first, followed by the free drug.
-
-
Quantification:
-
Measure the concentration of DA in the supernatant or the fractions containing the free drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
To determine the total amount of drug, disrupt the nanoparticles (e.g., by adding a suitable solvent like methanol or acetonitrile) and measure the drug concentration.
-
-
Calculation:
-
Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
In Vitro Drug Release Study
Method: Dialysis Bag Method[6][14]
-
Place a known amount of the DA-loaded nanoformulation into a dialysis bag with a specific molecular weight cut-off (MWCO).
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate buffer saline with a small amount of a surfactant like Tween 80 to ensure sink conditions) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of DA in the collected samples using a suitable analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
Signaling Pathways and Experimental Workflows
The therapeutic effects of Danshen and its components are often attributed to their modulation of various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound and its nanoformulations.
Signaling Pathways Modulated by Danshen Components
Components of Danshen have been shown to influence several key signaling pathways involved in inflammation, cell survival, and oxidative stress.
Caption: Key signaling pathways modulated by components of Danshen.
Experimental Workflow for SLN Preparation and Characterization
The following diagram illustrates a typical workflow for the development and evaluation of this compound-loaded solid lipid nanoparticles.
Caption: Workflow for SLN preparation and characterization.
Logical Relationship for In Vitro Release Study
This diagram shows the logical steps and components involved in conducting an in vitro drug release study using the dialysis method.
Caption: Logic diagram for an in vitro drug release study.
References
- 1. Network pharmacology-based approach to understand the effect and mechanism of Danshen against anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of solid lipid nanoparticles loaded traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of solid lipid nanoparticles loaded with frankincense and myrrh oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and evaluation of a water-in-oil nanoemulsion drug delivery system loaded with salidroside [cjnmcpu.com]
- 9. Formulation of liposome for topical delivery of arbutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and characterization of a novel nanoemulsion drug-delivery system for potential application in oral delivery of protein drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 13. CN101897667A - Doxorubicin hydrochloride liposome injection and preparation technology thereof - Google Patents [patents.google.com]
- 14. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Danshenxinkun A solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Danshenxinkun A in experimental settings.
Troubleshooting Guide
Problem: this compound is not dissolving in my chosen solvent.
| Potential Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Solutions | This compound is a lipophilic compound with very low aqueous solubility. Direct dissolution in water or aqueous buffers is not recommended. |
| Inappropriate Solvent Choice | For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution. Ethanol can also be used. For other applications, consider alternative organic solvents, but ensure compatibility with your experimental system. |
| Insufficient Solvent Volume | You may be exceeding the solubility limit of this compound in the chosen solvent. Try increasing the solvent volume to create a more dilute solution. |
| Low Temperature | Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) and vortexing or sonication can aid dissolution. However, be cautious of potential degradation at higher temperatures. |
Problem: My this compound solution is cloudy or has precipitated.
| Potential Cause | Troubleshooting Steps |
| Precipitation Upon Dilution | When diluting a concentrated DMSO stock solution into an aqueous medium (e.g., cell culture media), the compound may precipitate. To mitigate this, add the DMSO stock dropwise to the aqueous solution while vortexing to ensure rapid mixing. |
| Exceeding Solubility in Final Medium | The final concentration of this compound in your experimental medium may be too high. Perform a solubility test in your final medium to determine the maximum achievable concentration without precipitation. |
| Storage Issues | Improper storage of the stock solution can lead to precipitation. Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| pH of the Final Medium | While less common for non-ionizable compounds, the pH of the final medium can sometimes influence the stability of a dissolved compound. Ensure the pH of your medium is within the expected physiological range. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of this compound for in vitro studies. It is a powerful organic solvent that can dissolve many poorly water-soluble compounds.
Q2: How do I prepare a stock solution of this compound using DMSO?
A2: It is recommended to prepare a high-concentration stock solution in 100% DMSO. The exact concentration will depend on the solubility of your specific batch of this compound. A starting point could be to aim for a 10 mM or 20 mM stock solution. Always add the DMSO to the powdered this compound and use vortexing or sonication to aid dissolution.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, as a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and preferably at or below 0.1% (v/v) to minimize cytotoxicity.[1][2][3][4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: How can I avoid precipitation when I add my this compound stock solution to the cell culture medium?
A4: To prevent precipitation, add the DMSO stock solution drop-by-drop to your cell culture medium while gently vortexing or swirling the medium. This ensures rapid and even distribution of the compound. Avoid adding the stock solution directly to cells or in a concentrated volume to a small area of the well.
Q5: How should I store my this compound stock solution?
A5: Store your this compound stock solution in DMSO in tightly sealed vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.
Q6: I don't have quantitative solubility data for my batch of this compound. How can I determine its solubility?
A6: You can perform a simple solubility test. Start with a known mass of this compound and add small, precise volumes of your chosen solvent incrementally. After each addition, vortex or sonicate and visually inspect for complete dissolution. The concentration at which no more solid dissolves represents the approximate solubility at that temperature. More precise measurements can be made using techniques like HPLC.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh a desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube or vial, add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a sonicator bath for 5-10 minutes. Gentle warming to 37°C may also be applied.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Addition to Cells: When adding the diluted this compound to your cell cultures, ensure that the final DMSO concentration does not exceed the tolerance level of your specific cell line (typically ≤ 0.5%). Remember to include a vehicle control (medium with the equivalent concentration of DMSO).
Signaling Pathways and Experimental Workflows
The therapeutic effects of Danshen and its constituents, including tanshinones, are believed to be mediated through various signaling pathways. The PI3K-Akt and Jak-STAT pathways are two such pathways that have been implicated in the pharmacological actions of Danshen.[5][6][7][8][9]
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 6. Compound Danshen Dripping Pill ameliorates post ischemic myocardial inflammation through synergistically regulating MAPK, PI3K/AKT and PPAR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Network Pharmacology and Experimental Verification: SanQi-DanShen Treats Coronary Heart Disease by Inhibiting the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipophilic Constituents in Salvia miltiorrhiza Inhibit Activation of the Hepatic Stellate Cells by Suppressing the JAK1/STAT3 Signaling Pathway: A Network Pharmacology Study and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Danshenxinkun A Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Danshenxinkun A in various solvents. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific quantitative stability data for this compound is limited in publicly available literature, the following guidance is based on the known stability of structurally related tanshinone compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have changed color. What could be the cause?
A1: Color change in a this compound solution can be an indicator of degradation. Like other tanshinones, this compound is susceptible to degradation under certain conditions, which can lead to the formation of colored degradants. The most common causes for degradation are exposure to light (photodegradation), elevated temperatures (thermal degradation), and inappropriate pH levels. It is crucial to store this compound solutions protected from light and at a low temperature.
Q2: I am seeing unexpected peaks in my HPLC/UPLC-MS analysis of a this compound sample. How can I determine if these are degradation products?
A2: The appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm this, you can perform a forced degradation study on a reference sample of this compound. Expose the reference sample to stress conditions such as heat, light, acid, base, and oxidation. Analyze the stressed sample alongside your experimental sample. If the retention times of the new peaks in your sample match those generated in the forced degradation study, they are likely degradation products.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: Based on data from related tanshinones, methanol or ethanol are commonly used for extraction and initial dissolution. However, for storage, the choice of solvent is critical. For instance, some tanshinones have shown instability in dimethyl sulfoxide (DMSO), leading to the conversion to other tanshinone analogs. For short-term use, amber vials containing solutions in methanol or ethanol, stored at low temperatures (e.g., 2-8 °C) and protected from light, are advisable. For long-term storage, it is best to store this compound as a dry powder at -20°C or below.
Q4: How does pH affect the stability of this compound?
Q5: I suspect my this compound has degraded. Is there a way to salvage the sample?
A5: Unfortunately, once degradation has occurred, it is generally not possible to reverse the process and salvage the sample for quantitative experiments. The presence of degradation products can interfere with your analysis and lead to inaccurate results. It is recommended to discard the degraded sample and prepare a fresh solution from a properly stored stock of this compound.
Stability Data of Related Tanshinones
The following tables summarize the stability data available for tanshinone IIA and cryptotanshinone, which are structurally related to this compound. This data can provide insights into the potential stability profile of this compound.
Table 1: Thermal Stability of Tanshinone IIA in Ethanol and Water
| Temperature (°C) | Solvent | Remaining Tanshinone IIA after 48 hours (%) |
| 60 | Ethanol | 94.2 |
| 80 | Ethanol | 70.1 |
| 60 | Water | 30.6 |
| 80 | Water | 7.0 |
Data from a study on Australian grown Danshen.[1]
Table 2: General Stability of Tanshinones in Solution
| Compound | Solvent/Condition | Observation |
| Tanshinone I, Tanshinone IIA, Cryptotanshinone, Dihydrotanshinone | Aqueous Solution | Concentration of all tanshinones decreased after 24 hours. |
| Cryptotanshinone, Dihydrotanshinone | Dimethyl Sulfoxide (DMSO) | Concentrations decreased rapidly; converted to Tanshinone IIA and Tanshinone I, respectively. |
| Tanshinone IIA | High Temperature & Light | Unstable and prone to degradation. |
| Cryptotanshinone | pH < 2 | Prone to degradation. |
| Cryptotanshinone | pH > 11 | Structural changes observed. |
| Cryptotanshinone | Light Exposure | Sensitive to photodegradation. |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the desired solvent (e.g., methanol, ethanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Protect the stock solution from light by using an amber vial or wrapping the container in aluminum foil.
2. Sample Preparation for Stability Study:
-
Aliquot the stock solution into several amber vials.
-
For each time point and condition to be tested, prepare at least three replicate samples.
3. Storage Conditions:
-
Store the vials under the desired conditions. Examples include:
-
Thermal Stability: Ovens set at different temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: A photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines).
-
Room Temperature: A controlled laboratory environment (e.g., 25°C).
-
Refrigerated: A refrigerator at a controlled temperature (e.g., 4°C).
-
Frozen: A freezer at a controlled temperature (e.g., -20°C).
-
4. Sample Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve the replicate vials for each condition.
-
Analyze the samples using a validated stability-indicating analytical method, such as UPLC-MS/MS.
-
Quantify the remaining percentage of this compound relative to the initial concentration (time 0).
5. Data Analysis:
-
Calculate the mean and standard deviation of the remaining percentage of this compound at each time point for each condition.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to validate the specificity of analytical methods.
1. Preparation of this compound Solution:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and heat at a specified temperature (e.g., 60°C) for a set duration.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and heat at a specified temperature (e.g., 60°C) for a set duration.
-
Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and keep at room temperature for a set duration.
-
Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 80°C) for a set duration.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) or a photostability chamber for a set duration.
3. Sample Neutralization (for acid and base hydrolysis):
-
After the stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a high-resolution analytical technique like UPLC-MS/MS to separate and identify the parent compound and its degradation products.
Visualizations
References
Technical Support Center: Analysis of Danshenxinkun A Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation analysis of Danshenxinkun A. As specific degradation studies on this compound are limited in publicly available literature, this guide offers general principles and methodologies based on the analysis of analogous diterpenoid compounds found in Salvia miltiorrhiza (Danshen).
Troubleshooting Guides
This section addresses common issues encountered during the forced degradation and analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| No degradation observed under stress conditions (acidic, basic, oxidative, thermal, photolytic). | Insufficient stress concentration or duration. High intrinsic stability of this compound. Inappropriate solvent for the stress study. | Increase the concentration of the stressor (e.g., HCl, NaOH, H₂O₂). Extend the duration of exposure to the stress condition. Ensure the solvent used solubilizes this compound and does not interfere with the degradation reaction. Consider using a co-solvent if solubility is an issue. |
| Multiple, poorly resolved peaks in the chromatogram. | Inadequate chromatographic separation. Complex mixture of degradation products. Matrix effects from the sample preparation. | Optimize the HPLC/UPLC method: - Adjust the gradient elution profile. - Try a different stationary phase (e.g., C18, Phenyl-Hexyl). - Modify the mobile phase composition and pH. Employ a more efficient sample clean-up procedure (e.g., solid-phase extraction). |
| Inconsistent retention times for this compound and its degradation products. | Fluctuation in column temperature. Changes in mobile phase composition. Column degradation. | Use a column oven to maintain a constant temperature. Prepare fresh mobile phase for each run and ensure proper mixing. Use a guard column and regularly check the performance of the analytical column. |
| Difficulty in identifying degradation products by LC-MS. | Low abundance of degradation products. Co-elution of multiple degradants. Complex fragmentation patterns. | Concentrate the sample before injection. Optimize the chromatographic method for better separation. Utilize high-resolution mass spectrometry (e.g., Q-TOF) for accurate mass measurement and elemental composition determination. Perform MS/MS fragmentation studies at different collision energies to obtain detailed structural information. |
| Mass balance issues (sum of this compound and degradation products is not close to 100%). | Formation of non-UV active or volatile degradation products. Incomplete elution of compounds from the column. Inaccurate quantification due to different response factors. | Use a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector. Develop a gradient method that ensures all compounds are eluted. Determine the relative response factors for the major degradation products if reference standards are available. If not, assume a response factor of 1.0 for initial estimation and acknowledge the limitation. |
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for a compound like this compound?
A1: Forced degradation studies are typically conducted under acidic, basic, oxidative, thermal, and photolytic stress conditions to assess the stability of a drug substance. General starting conditions for a diterpenoid like this compound would be:
-
Acidic: 0.1 M HCl at 60°C for 24-48 hours.
-
Basic: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal: 80°C for 48-72 hours (in solid state and in solution).
-
Photolytic: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Q2: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV detector are the primary techniques for separating and quantifying this compound and its degradation products. For structural elucidation and identification of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, is essential.
Q3: How can I propose a degradation pathway for this compound without reference standards for the degradation products?
A3: Proposing a degradation pathway without reference standards relies heavily on the data obtained from high-resolution LC-MS/MS. By comparing the fragmentation pattern of the degradation products with that of the parent drug, this compound, you can identify the part of the molecule that has been modified. Accurate mass measurements help in determining the elemental composition of the degradants and thus the nature of the chemical transformation (e.g., hydrolysis, oxidation, isomerization).
Q4: What is a stability-indicating method and why is it important?
A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and resolve the API from its degradation products and any other potential impurities. This is crucial for ensuring the safety, efficacy, and quality of a drug product throughout its shelf life.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at 0, 2, 4, 8, 12, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw samples at specified time points and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at specified time points.
-
Thermal Degradation: Transfer 1 mL of the stock solution into a vial and keep it in a temperature-controlled oven at 80°C. For solid-state thermal stress, place a known amount of this compound powder in an oven at 80°C. Withdraw samples at specified time points.
-
Photolytic Degradation: Expose the stock solution and solid drug substance to light conditions as specified in ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
Sample Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method.
Protocol 2: HPLC-UV Method for Stability Indicating Analysis
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Duration (hrs) | This compound Remaining (%) | Number of Degradation Products | Major Degradant Peak Area (%) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 | DP1: 8.5, DP2: 4.1 |
| 0.1 M NaOH, 60°C | 24 | 70.5 | 3 | DP3: 15.2, DP4: 6.8, DP5: 2.1 |
| 3% H₂O₂, RT | 24 | 92.1 | 1 | DP6: 5.7 |
| Thermal, 80°C | 48 | 95.8 | 1 | DP7: 2.5 |
| Photolytic | - | 98.3 | 1 | DP8: 1.2 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Experimental workflow for this compound degradation analysis.
Caption: A logical troubleshooting guide for degradation studies.
Technical Support Center: Optimizing Danshenxinkun A Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Danshenxinkun A in in vivo experiments. As direct in vivo data for this compound is limited, this guide leverages data from closely related and well-studied tanshinones, namely Tanshinone IIA and Cryptotanshinone, to provide robust recommendations for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new in vivo model?
A1: Due to the lack of specific in vivo data for this compound, we recommend initiating dose-finding studies based on the effective dose ranges reported for structurally similar tanshinones like Tanshinone IIA and Cryptotanshinone. A conservative starting point would be in the lower end of the reported ranges, for instance, 10-20 mg/kg/day, and escalating from there. It is crucial to conduct a pilot study with a few animals to establish a dose-response relationship and identify the maximum tolerated dose (MTD).
Q2: How should I prepare this compound for in vivo administration, considering its poor water solubility?
A2: Tanshinones are notoriously lipophilic and have low water solubility. To ensure proper dissolution and bioavailability for in vivo studies, consider the following formulation strategies:
-
Co-solvents: A common approach is to dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a vehicle such as corn oil, saline, or a solution containing Tween-20 and ethanol.
-
Solid Dispersions: Preparation of solid dispersions with carriers like silica nanoparticles can significantly enhance the dissolution rate and oral bioavailability.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles or mixed micelles is another advanced strategy to improve its solubility and in vivo performance.
Q3: What are the common routes of administration for tanshinones in animal models?
A3: The choice of administration route depends on the experimental objective and the pharmacokinetic properties of the compound. Based on studies with Tanshinone IIA and Cryptotanshinone, the most common routes are:
-
Oral (p.o.): Gavage is frequently used for assessing the effects of oral administration.
-
Intraperitoneal (i.p.): This route is often chosen to bypass first-pass metabolism and achieve higher systemic exposure.
-
Intravenous (i.v.): While less common for tanshinones in efficacy studies, it can be used for acute toxicity assessments or when precise plasma concentrations are required.
Q4: What are the potential side effects or signs of toxicity to monitor in animals treated with this compound?
A4: While specific toxicity data for this compound is not available, general signs of toxicity observed with other Danshen preparations at high doses include changes in body weight, food consumption, and at very high concentrations, potential for vascular toxicity.[1] During your in vivo studies, it is essential to monitor the animals daily for:
-
Changes in body weight and food/water intake.
-
Behavioral changes (e.g., lethargy, agitation).
-
Signs of distress (e.g., ruffled fur, hunched posture).
-
At the end of the study, consider collecting blood for hematological and biochemical analysis and performing histopathological examination of major organs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or inconsistent efficacy | - Inadequate dosage- Poor bioavailability due to improper formulation- Inappropriate route of administration- Rapid metabolism of the compound | - Conduct a dose-response study to determine the optimal dose.- Re-evaluate the formulation; consider using co-solvents or nanoparticle-based delivery systems.- Consider a different route of administration (e.g., i.p. instead of oral) to increase systemic exposure.- Investigate the pharmacokinetic profile of this compound in your animal model. |
| Precipitation of the compound during administration | - The compound is not fully dissolved in the vehicle.- The concentration of the organic solvent (e.g., DMSO) is too high, causing it to precipitate upon contact with aqueous physiological fluids. | - Ensure the compound is completely dissolved before administration. Gentle heating and vortexing may help.- Reduce the final concentration of the organic solvent in the dosing solution by using a higher dilution factor with the vehicle. |
| Observed toxicity or adverse events | - The administered dose is too high.- The vehicle itself is causing toxicity. | - Reduce the dosage. Perform a toxicity study to determine the Maximum Tolerated Dose (MTD).- Run a vehicle-only control group to rule out any adverse effects from the formulation components. |
| High variability in experimental results | - Inconsistent dosing volume or technique.- Differences in animal strain, age, or sex.- Variability in the formulation preparation. | - Ensure accurate and consistent administration techniques.- Standardize the animal model characteristics.- Prepare the dosing formulation fresh for each experiment or ensure its stability if stored. |
Quantitative Data Summary
The following tables summarize in vivo dosage information for Tanshinone IIA and Cryptotanshinone from various studies, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Dosages of Tanshinone IIA
| Animal Model | Dosage | Administration Route | Duration | Observed Effect |
| ApoE-/- Mice | 20 mg/kg/day | Oral (p.o.) | 16 weeks | Inhibited production of IL-1β and IL-18.[2] |
| ApoE-/- Mice | 60 mg/kg/day | Oral (p.o.) | 4 weeks | Inhibited progression of atherosclerosis.[2] |
| ApoE-/- Mice | 30 mg/kg/day | Oral (p.o.) | 8 weeks | Reduced expression of MMPs and inflammatory factors.[2] |
| db/db Mice | 10, 20, 40 mg/kg/day | Oral (gavage) | 12 weeks | Improved renal pathological injury.[3] |
| Nude Mice (Gastric Cancer Xenograft) | 12.5, 25, 50 mg/kg | Intraperitoneal (i.p.) | 28 days (3 times/week) | Inhibited tumor growth.[4] |
| Rats (Bioavailability Study) | 60 mg/kg | Oral (p.o.) | Single dose | Part of a solid dispersion formulation study.[5] |
Table 2: In Vivo Dosages of Cryptotanshinone
| Animal Model | Dosage | Administration Route | Duration | Observed Effect |
| A498-xenografted Mice (Renal Cell Carcinoma) | Not specified | Not specified | Not specified | Effectively inhibits tumorigenesis.[1] |
| MCAO Rats (Ischemic Stroke) | 100, 250, 500, 1000 µg/mL (in vitro pre-treatment of cells) | Not applicable (in vitro) | Not applicable (in vitro) | Promotes production of Treg cells.[6] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study in a Mouse Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SNU-638 human gastric cancer cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Animal Grouping: Randomly assign mice into control and treatment groups (n=6 per group).
-
This compound Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO and corn oil).
-
Prepare different dose concentrations (e.g., 12.5, 25, 50 mg/kg) based on the data from analogous compounds.[4]
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control via the chosen route (e.g., intraperitoneal injection).
-
Administer treatment at a set frequency (e.g., three times a week) for a specified duration (e.g., 28 days).[4]
-
-
Efficacy Assessment:
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
-
Pharmacodynamic and Toxicological Analysis:
-
Collect tumor tissue for histological analysis and protein expression studies (e.g., Western blotting for signaling pathway components).
-
Collect blood and major organs for toxicity assessment.
-
Signaling Pathways and Visualizations
Danshen and its active components, including tanshinones, are known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Below are diagrams of some of these pathways that may be relevant to the mechanism of action of this compound.
Caption: A generalized experimental workflow for in vivo efficacy studies.
Caption: The STAT3 signaling pathway, a potential target of tanshinones.
Caption: The PI3K/Akt/mTOR signaling pathway, involved in autophagy and inflammation.
References
- 1. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. dovepress.com [dovepress.com]
- 4. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Danshenxinkun A experimental variability and reproducibility
Disclaimer
Please note: The following technical support guide has been developed based on information available for Danshen , the crude extract of Salvia miltiorrhiza, and its major active components. As of the last update, specific experimental data on the variability and reproducibility of Danshenxinkun A is limited in publicly available scientific literature. Therefore, this guide provides general advice and protocols that may be applicable to this compound, but researchers should validate these recommendations for their specific experimental setup.
Technical Support Center: this compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our experimental results with this compound. What are the potential sources of this variability?
A1: High variability in experiments with natural compounds like this compound can stem from several factors:
-
Purity and Quality of the Compound: The purity of this compound can vary between batches and suppliers. Impurities can interfere with the experiment and lead to inconsistent results. It is crucial to use a well-characterized compound with a certificate of analysis.
-
Solvent and Vehicle Effects: The choice of solvent to dissolve this compound and the final concentration of the vehicle in the experiment can impact cellular responses. It is important to include appropriate vehicle controls in all experiments.
-
Compound Stability: this compound's stability in solution and under experimental conditions (e.g., temperature, light exposure) may not be fully characterized. Degradation of the compound can lead to a loss of activity and variable results.
-
Cell Line and Passage Number: Different cell lines can respond differently to the same compound. Furthermore, the response of a cell line can change with increasing passage number.
-
Experimental Conditions: Minor variations in experimental conditions such as incubation times, cell densities, and reagent concentrations can contribute to variability.
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light, as many natural compounds are light-sensitive.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity or Potency (e.g., variable IC50 values)
| Potential Cause | Troubleshooting Step |
| Compound Purity and Integrity | 1. Verify the purity of your this compound sample using techniques like HPLC or LC-MS. 2. Source the compound from a reputable supplier that provides a detailed certificate of analysis. 3. Consider performing a dose-response curve with each new batch of the compound. |
| Solubility Issues | 1. Ensure complete dissolution of this compound in the stock solvent. Gentle warming or sonication may help. 2. Observe for any precipitation when diluting the stock solution into your aqueous experimental medium. If precipitation occurs, consider using a lower concentration or a different formulation approach (e.g., with a carrier like cyclodextrin). |
| Compound Degradation | 1. Prepare fresh dilutions from a frozen stock for each experiment. 2. Minimize the exposure of the compound to light and elevated temperatures. 3. Test the activity of a freshly prepared solution against an older one to check for degradation over time. |
| Inconsistent Cell Health | 1. Use cells within a consistent and low passage number range. 2. Regularly check for mycoplasma contamination. 3. Ensure consistent cell seeding density across all experiments. |
Issue 2: Unexpected or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Impurities in the Compound | 1. As mentioned above, confirm the purity of your this compound. Even small amounts of other bioactive compounds from the original extract can cause off-target effects. |
| Vehicle/Solvent Toxicity | 1. Run a vehicle control at the highest concentration used in your experiment to ensure the observed effects are not due to the solvent. |
| Complex Biological Activity | 1. Danshen and its components are known to interact with multiple signaling pathways.[1] The observed effect might be a result of a complex interplay of different mechanisms. Consider using specific inhibitors for suspected off-target pathways to dissect the mechanism of action. |
Illustrative Data on Danshen Variability
While specific data for this compound is not available, the following table illustrates the variability in the content of major bioactive compounds in Danshen from different sources, which highlights the importance of using a pure and well-characterized compound.
| Compound | Content Range (% of dry weight) | Reference |
| Tanshinone IIA | 0.02 - 0.32% | [2] |
| Salvianolic acid B | Varies significantly based on origin and processing | [2] |
Experimental Protocols
The following are generalized protocols for assays that might be used to study the bioactivity of this compound. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis (e.g., PI3K/Akt Pathway)
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate signaling pathways that have been associated with the broader Danshen extract and may be relevant for investigating the mechanism of action of this compound.
Caption: Hypothetical modulation of the PI3K-Akt signaling pathway by this compound.
Caption: Potential involvement of this compound in the Jak-STAT signaling pathway.
Caption: A general experimental workflow for studying the effects of this compound.
References
Technical Support Center: Danshenxinkun A HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Danshenxinkun A. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why am I seeing no peak or a very small peak for this compound?
A1: This issue, known as loss of sensitivity, can stem from several factors. A primary concern is the stability of this compound and other related phenolic acids, which can degrade under certain conditions.[1][2][3] Consider the following potential causes and solutions:
-
Sample Degradation: this compound, like other salvianolic acids, can be unstable and susceptible to degradation due to factors like light, temperature, and pH.[1][2][3]
-
Incorrect Wavelength: The detector wavelength may not be optimal for this compound.
-
System Leaks: A leak in the HPLC system can prevent the sample from reaching the detector.
-
Injector Problems: A faulty injector rotor seal or an improperly filled sample loop can lead to no or partial injection of the sample.[8]
-
Solution: Check the injector for any visible issues and ensure proper sample loading. If necessary, replace the rotor seal.[8]
-
-
Detector Lamp Failure: The detector lamp may be nearing the end of its lifespan.
Q2: My this compound peak is tailing. What can I do to improve the peak shape?
A2: Peak tailing is a common issue where the peak is asymmetrical with a drawn-out trailing edge.[9] This can affect accurate quantification. The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the column itself.[10]
-
Secondary Silanol Interactions: this compound, being a phenolic acid, can interact with residual silanol groups on the silica-based C18 column, leading to tailing.[11][10]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding formic acid, phosphoric acid, or acetic acid) can suppress the ionization of silanol groups, thereby reducing secondary interactions.[4][11]
-
Solution 2: Use an End-Capped Column: Employ a column that has been end-capped to block the residual silanol groups.[11][12]
-
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[13]
-
Column Degradation: The column may be old, contaminated, or have a void at the inlet.
Q3: I am observing unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from?
A3: Ghost peaks are extraneous peaks that appear in your chromatogram and do not originate from your sample.[14][15] They are often more prevalent in gradient elution methods.[16]
-
Mobile Phase Contamination: Impurities in the solvents or additives (e.g., water, acetonitrile, buffer salts) can accumulate on the column and elute as ghost peaks during a gradient run.[12][14]
-
Carryover from Previous Injections: Residuals from a previous, more concentrated sample can elute in subsequent runs.[16][18]
-
Contaminated System: The injector, vials, or other system components might be contaminated.[14][18]
Q4: The retention time for this compound is shifting between injections. Why is this happening?
A4: Retention time instability can compromise peak identification and quantification. The issue often lies with the pump, mobile phase composition, or column temperature.[7][8]
-
Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phase can lead to fluctuations in pump pressure and, consequently, retention time.[7][8]
-
Solution: Ensure the mobile phase components are accurately measured and thoroughly mixed. Degas the mobile phase before use.[7]
-
-
Pump Issues: A problem with the pump's check valves or seals can cause inaccurate and fluctuating flow rates.[6][8]
-
Solution: Check the pump pressure. If it is fluctuating, sonicate the check valves or replace them if necessary.[8]
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to retention time drift.[7][8]
-
Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the retention of the analyte.[7][19]
-
Solution: Use a column oven to maintain a constant and consistent temperature.[7]
-
Experimental Protocols & Data
Standard HPLC Method for this compound Analysis
This protocol is a generalized method based on common practices for the analysis of Danshen and its components.[4][5][20]
1. Sample Preparation:
- Accurately weigh a suitable amount of Danshen powder or extract.
- Extract with an appropriate solvent (e.g., methanol) using ultrasonication.
- Centrifuge the extract to pellet any particulate matter.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
| Parameter | Typical Value |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and aqueous acid (B) |
| (e.g., 0.1% formic acid or phosphoric acid in water) | |
| Gradient Program | A typical gradient might run from 10-40% A over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 280 nm or 286 nm |
| Injection Volume | 10-20 µL |
3. Data Analysis:
- Identify the this compound peak by comparing its retention time with that of a reference standard.
- Quantify the peak area to determine the concentration.
Quantitative Data Summary
The following table summarizes typical HPLC parameters for the analysis of compounds in Salvia miltiorrhiza, including this compound and related salvianolic acids.
| Compound | Retention Time (min) | Detection Wavelength (nm) | Mobile Phase Modifiers | Reference |
| This compound | ~48.8 | Not specified, likely similar to others | Not specified | [21] |
| Salvianolic Acid B | Varies | 286 | Methanol/Acetonitrile/Formic acid/Water | [4] |
| Salvianolic Acid A | Varies | Not specified | Not specified | [1] |
| Protocatechuic Aldehyde | Varies | Not specified | Not specified | [1] |
| Rosmarinic Acid | Varies | Not specified | Not specified | [1] |
| Tanshinone IIA | Varies | 270 | Methanol/Water | [4] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Troubleshooting Logic for Peak Problems
Caption: A decision tree for troubleshooting common peak-related issues in HPLC.
References
- 1. The stability investigation of compound Danshen injection (a traditional medicine) with a new high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC determination and pharmacokinetic studies of salvianolic acid B in rat plasma after oral administration of Radix Salviae Miltiorrhizae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rheniumgroup.co.il [rheniumgroup.co.il]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromtech.com [chromtech.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. mastelf.com [mastelf.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 15. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 20. researchgate.net [researchgate.net]
- 21. Quality Evaluation and Chemical Markers Screening of Salvia miltiorrhiza Bge. (Danshen) Based on HPLC Fingerprints and HPLC-MSn Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Danshenxinkun A and Cell Viability Assay Interference
For researchers, scientists, and drug development professionals utilizing Danshenxinkun A, a bioactive compound isolated from Salvia miltiorrhiza (Danshen), obtaining accurate cell viability data is critical. However, the inherent chemical properties of this compound can interfere with common cell viability assays, leading to erroneous results. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My cell viability data shows an unexpected increase in viability after treatment with this compound, even at high concentrations. What could be the cause?
A1: This is a strong indication of assay interference. This compound, a type of tanshinone, possesses antioxidant properties.[1][2][3][4][5] Many colorimetric and fluorometric cell viability assays, such as those using MTT, XTT, WST, or resazurin, rely on the reduction of an indicator dye by metabolically active cells. Antioxidant compounds like this compound can directly reduce these dyes in a cell-free environment, leading to a false-positive signal that is incorrectly interpreted as increased cell viability.
Q2: How can I confirm that this compound is interfering with my cell viability assay?
A2: A simple cell-free control experiment can confirm interference. Prepare a plate with your cell culture medium and this compound at the same concentrations used in your experiment, but without adding any cells. Then, add the assay reagent (e.g., MTT, resazurin) and follow the standard protocol. If you observe a color or fluorescence change that is dependent on the concentration of this compound, this confirms direct chemical interference with the assay components.
Q3: Which cell viability assays are most likely to be affected by this compound?
A3: Assays that are based on redox reactions are highly susceptible to interference by antioxidant compounds. This includes:
-
Tetrazolium-based assays (MTT, MTS, XTT, WST-1): These assays measure the reduction of a tetrazolium salt to a colored formazan product.[6][7]
-
Resazurin-based assays (AlamarBlue): These assays measure the reduction of non-fluorescent resazurin to fluorescent resorufin.[8][9][10][11][12]
Q4: Are there alternative cell viability assays that are less prone to interference from this compound?
A4: Yes, assays with mechanisms that are not based on redox chemistry are recommended. These include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.[13][14][15][16][17]
-
Sulforhodamine B (SRB) assay: This assay measures total cellular protein content, which correlates with the number of viable cells.[18][19][20][21][22]
-
Cell counting using Trypan Blue exclusion: This is a direct method of assessing cell membrane integrity.
-
Real-time impedance-based assays: These methods continuously monitor cell attachment and proliferation.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Increased signal in this compound-treated wells compared to control, suggesting increased viability. | Direct reduction of the assay reagent by this compound. | 1. Perform a cell-free control: Incubate this compound with the assay reagent in media without cells. A signal increase confirms interference.2. Switch to a non-redox-based assay: Use an ATP-based (CellTiter-Glo®) or SRB assay.3. Data Correction (Use with Caution): Subtract the signal from the cell-free control from your experimental wells. This may not be fully accurate due to potential interactions with cellular components. |
| High background in all wells containing this compound. | This compound may have its own intrinsic color or fluorescence. | 1. Measure the absorbance/fluorescence of this compound alone in the culture medium at the assay wavelength.2. Use a plate reader with wavelength scanning capabilities to identify the optimal wavelength with the least interference.3. Switch to an assay with a different detection method (e.g., luminescence if colorimetric assay is problematic). |
| Inconsistent or highly variable results across replicate wells. | Potential for this compound to precipitate at high concentrations or interact with media components. | 1. Check the solubility of this compound in your culture medium. Use a solvent control (e.g., DMSO) at the same concentration.2. Visually inspect the wells for any precipitate before and after adding the assay reagent.3. Ensure thorough mixing of the compound in the wells. |
Experimental Protocols
Cell-Free Interference Control Protocol
-
Prepare a 96-well plate with cell culture medium.
-
Add this compound to the wells at the same concentrations used in your cell-based experiment. Include a vehicle control (e.g., DMSO).
-
Add the cell viability assay reagent (e.g., MTT, resazurin) to each well.
-
Incubate the plate for the same duration as your cellular assay.
-
Measure the absorbance or fluorescence according to the assay protocol.
-
A dose-dependent increase in signal in the absence of cells confirms interference.
Recommended Alternative Assay: ATP-Based Assay (e.g., CellTiter-Glo®)
-
Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.[13][14][15]
Recommended Alternative Assay: Sulforhodamine B (SRB) Assay
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
After the treatment period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.
-
Read the absorbance at 510 nm using a microplate reader.[18][19][20][21]
Visualizations
Caption: Mechanism of this compound interference in redox-based viability assays.
Caption: Troubleshooting workflow for this compound assay interference.
References
- 1. Enhanced antioxidant bioactivity of Salvia miltiorrhiza (Danshen) products prepared using nanotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 3. The Efficacy and Function of Danshen [en.cnys.com]
- 4. Danshensu is the major marker for the antioxidant and vasorelaxation effects of Danshen (Salvia miltiorrhiza) water-extracts produced by different heat water-extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticancer properties of Salvia miltiorrhiza Bunge (Danshen): a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labbox.es [labbox.es]
- 12. mdpi.com [mdpi.com]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. Cell assay, total ATP | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 17. ATP assay [protocols.io]
- 18. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 21. scispace.com [scispace.com]
- 22. canvaxbiotech.com [canvaxbiotech.com]
Technical Support Center: Danshenxinkun A Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Danshenxinkun A from Salvia miltiorrhiza (Danshen).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction important?
This compound is a lipophilic diterpenoid quinone and one of the bioactive tanshinone compounds found in the roots of Salvia miltiorrhiza.[1][2][3] It, along with other tanshinones, contributes to the therapeutic effects of Danshen, which is used in traditional Chinese medicine to treat cardiovascular and cerebrovascular diseases.[1][4] Efficient extraction is crucial for isolating sufficient quantities for research, drug development, and quality control of herbal products.
Q2: What are the common methods for extracting this compound?
This compound, being a lipophilic tanshinone, is typically extracted using organic solvents. Common methods include:
-
Solvent Extraction: Reflux or soaking with solvents like ethanol or methanol.[4][5]
-
Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to enhance extraction efficiency, often with shorter times and lower temperatures.[5]
-
Supercritical Fluid Extraction (SFE): Employs supercritical CO2, sometimes with a co-solvent like ethanol, offering a "greener" alternative.[5]
-
Cloud Point Extraction (CPE): A newer method using surfactants to extract and concentrate hydrophobic compounds like tanshinones.[6][7][8][9]
Q3: Which extraction solvent is best for this compound?
The choice of solvent significantly impacts the extraction yield of tanshinones. Studies have shown that 60% ethanol with a small amount of formic acid can be an effective solvent system.[10] Generally, ethanol and methanol are considered efficient for extracting a broad range of tanshinones.[10] The optimal solvent and concentration should be determined experimentally for maximizing this compound yield.
Q4: How can I optimize the extraction process for a higher yield of this compound?
Optimizing extraction involves systematically varying key parameters to find the combination that produces the highest yield. This can be achieved using statistical methods like Response Surface Methodology (RSM) .[11][12][13][14] Key parameters to optimize include:
-
Solvent Concentration: The ratio of solvent to water can affect the polarity and, thus, the extraction efficiency.
-
Extraction Time: Longer times may increase yield but also risk degradation of the target compound.
-
Extraction Temperature: Higher temperatures can increase solubility and diffusion but may also lead to the degradation of heat-sensitive compounds like some tanshinones.[6][15]
-
Solid-to-Liquid Ratio: This affects the concentration gradient and the overall efficiency of the extraction.[7][9]
-
Ultrasonic Power (for UAE): Higher power can enhance extraction but may also cause degradation if not controlled.
Q5: What are the typical challenges encountered during this compound extraction?
Common challenges include:
-
Low Yield: this compound is often present in smaller quantities compared to other major tanshinones like tanshinone IIA.
-
Co-extraction of Impurities: The crude extract will contain a mixture of other tanshinones, salvianolic acids, and other compounds, requiring further purification.
-
Degradation: Tanshinones can be sensitive to heat, light, and pH changes, leading to degradation during extraction and storage.[6]
-
Solvent Residues: Incomplete removal of organic solvents can be a concern for downstream applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Suboptimal extraction parameters (solvent, time, temperature).2. Poor quality of raw material (Salvia miltiorrhiza).3. Degradation of this compound during extraction.4. Inefficient sample preparation (e.g., particle size too large). | 1. Systematically optimize extraction parameters using a Design of Experiments (DoE) approach like RSM.2. Source high-quality, authenticated Danshen root with known tanshinone content. The content of active compounds can vary based on the plant's origin and cultivation conditions.[1]3. For heat-sensitive compounds, consider using extraction methods that operate at lower temperatures, such as UAE or SFE. Protect the extract from light.4. Ensure the plant material is ground to a fine, uniform powder to increase the surface area for extraction. |
| Poor Purity of Crude Extract | 1. Co-extraction of other lipophilic and hydrophilic compounds.2. Inadequate selectivity of the extraction solvent. | 1. Implement a purification step after initial extraction. Methods like silica gel column chromatography or High-Speed Counter-Current Chromatography (HSCCC) can be effective for separating tanshinones.2. Experiment with different solvent systems to improve the selectivity for this compound. A step-wise extraction with solvents of increasing polarity might be beneficial. |
| Inconsistent Extraction Results | 1. Variation in raw material.2. Inconsistent experimental conditions.3. Instability of this compound in the extract. | 1. Use a single, homogenized batch of raw material for a series of experiments.2. Carefully control all extraction parameters (temperature, time, solvent ratio, etc.) for each run.3. Analyze the extract promptly after preparation or store it under appropriate conditions (e.g., in the dark at low temperatures) to prevent degradation. |
| Difficulty in Removing Extraction Solvent | 1. High boiling point of the solvent.2. Formation of a complex mixture. | 1. Use a rotary evaporator under reduced pressure to efficiently remove the solvent.2. Consider using SFE with CO2, which is easily removed by depressurization, leaving a solvent-free extract. |
Data on Extraction Parameters
While specific data for optimizing this compound yield is limited in the literature, the following tables summarize optimized conditions for the extraction of total tanshinones, which can serve as a starting point for developing a method for this compound.
Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction (UAE) of Tanshinones
| Parameter | Optimized Value |
| Ethanol Concentration | 70% |
| Extraction Time | 4.8 hours |
| Solvent-to-Material Ratio | 8.7:1 (mL/g) |
| Source: Adapted from studies on optimizing tanshinone extraction using RSM. |
Table 2: Parameters for Cloud Point Extraction (CPE) of Tanshinones
| Parameter | Optimized Value |
| Surfactant | Lecithin |
| Surfactant Concentration | 3% (w/v) |
| NaCl Concentration | 2% (w/v) |
| pH | 6 |
| Equilibrium Temperature | 25 °C (Room Temperature) |
| Solid-to-Liquid Ratio | 1:20 (g/mL) |
| Source: Optimized conditions for CPE of tanshinones from Salvia miltiorrhiza.[6][9] |
Experimental Protocols
Protocol 1: General Solvent Extraction for this compound
This protocol provides a general procedure for solvent extraction that can be adapted and optimized for this compound.
Materials:
-
Dried and powdered roots of Salvia miltiorrhiza
-
Ethanol (e.g., 70%)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filtration system (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of powdered Salvia miltiorrhiza root and place it in a round-bottom flask.
-
Add the extraction solvent at a predetermined solid-to-liquid ratio (e.g., 1:10 g/mL).
-
Set up the reflux apparatus and heat the mixture to the desired temperature for a specified time (e.g., 60°C for 2 hours).
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the mixture to separate the extract from the solid plant material.
-
Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator to remove the solvent.
-
The resulting crude extract can be further purified to isolate this compound.
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol outlines the steps for UAE, a more rapid and efficient method.
Materials:
-
Dried and powdered roots of Salvia miltiorrhiza
-
Ethanol (e.g., 70%)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration system
-
Rotary evaporator
Procedure:
-
Place a weighed amount of powdered Salvia miltiorrhiza root into a beaker or flask.
-
Add the extraction solvent at the desired solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specific power and frequency for a set duration (e.g., 400 W for 30 minutes).
-
Monitor the temperature of the extraction mixture and use a cooling bath if necessary to prevent overheating and degradation of the target compound.
-
After sonication, filter the mixture to separate the extract.
-
Concentrate the filtrate using a rotary evaporator.
Visualizations
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvia miltiorrhiza - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 5. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. Response surface methodology as a tool to optimize the extraction of bioactive compounds from plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Response Surface Optimization for Water-Assisted Extraction of Two Saponins from Paris polyphylla var. yunnanensis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of extraction of polyphenols from Sorghum Moench using response surface methodology, and determination of their antioxidant activities | Tropical Journal of Pharmaceutical Research [ajol.info]
- 15. Subcritical Water Extraction of Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Danshenxinkun A Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the optimization of the Danshenxinkun A purification process. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the initial extraction of this compound from Salvia miltiorrhiza?
A1: The most effective extraction method for this compound and other lipophilic tanshinones involves using organic solvents. Ultrasonic-assisted extraction with ethanol has been shown to produce higher yields compared to traditional methods like boiling water reflux or simple leaching.[1] For laboratory-scale preparations, reflux extraction with ethyl acetate is also a highly effective method.[2] Newer techniques such as microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE) offer advantages in terms of reduced solvent consumption and shorter extraction times.[3]
Q2: Which chromatographic techniques are most suitable for purifying this compound?
A2: A multi-step chromatographic approach is typically required.
-
Silica Gel Column Chromatography: This is the most common initial step for purifying the crude extract. It effectively separates the highly complex mixture into fractions based on polarity.[4]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an excellent preparative technique for separating tanshinones from the enriched fractions obtained after silica gel chromatography. It avoids irreversible adsorption onto a solid support and can yield high-purity compounds in a single run.[2][5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC on a reversed-phase C18 column is often used as the final polishing step to achieve the highest possible purity (>98%).[6]
Q3: What are the typical storage conditions for purified this compound?
A3: While specific stability data for this compound is limited, data for the closely related Tanshinone IIA suggests it is unstable under high temperature and light conditions. Therefore, purified this compound should be stored in a tightly sealed container, protected from light, and kept at low temperatures (e.g., -20°C) to prevent degradation. The degradation in solution appears to follow pseudo-first-order kinetics, with stability being affected by pH and temperature.
Experimental Protocols & Data
Protocol 1: Extraction and Initial Purification via Silica Gel Chromatography
This protocol is adapted from a method used to isolate acetyl this compound and other tanshinones from Salvia miltiorrhiza.[4]
1. Extraction:
- Macerate dried, powdered roots of S. miltiorrhiza (1 kg) with ethanol (3 L) at room temperature. Repeat the extraction three times.
- Combine the ethanol extracts and concentrate them under reduced pressure (in vacuo) to yield a residue.
- Partition the residue between ethyl acetate (EtOAc) and water (H₂O). Collect the EtOAc layer, which contains the lipophilic tanshinones.
- Concentrate the EtOAc extract to yield the crude material for chromatography.
2. Silica Gel Column Chromatography:
- Column Packing: Prepare a slurry of silica gel (230-400 mesh) in n-hexane and pour it into a glass column to create a packed bed.
- Sample Loading: Dissolve the crude EtOAc extract in a minimal amount of dichloromethane (DCM) or the initial mobile phase. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
- Elution: Begin elution with a non-polar mobile phase, such as n-hexane/EtOAc (10:1), and gradually increase the polarity (gradient elution) to 4:1, then 1:1.
- Fraction Collection: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC). Combine fractions containing the compound of interest based on their TLC profiles.
Data Presentation: Comparison of Extraction Methods
The choice of extraction method significantly impacts the yield of target compounds. The table below summarizes the yields for several key tanshinones from Salvia miltiorrhiza using different techniques.
| Extraction Method | Dihydrotanshinone I (μg/g) | Cryptotanshinone (μg/g) | Tanshinone I (μg/g) | Tanshinone IIA (μg/g) | Reference |
| Ethanol | Not Reported | 324 ± 37 | 151 ± 22 | 2334 ± 105 | [1] |
| Cold Ethanol Leaching | Not Reported | 185 ± 22 | 88.4 ± 10.0 | 1490 ± 206 | [1] |
| Hot Ethanol (50°C) Leaching | Not Reported | 148 ± 17 | 66.0 ± 5.5 | 1057 ± 103 | [1] |
| Boiling Water Reflux | Not Reported | 163 ± 27 | 88 ± 14 | 1151 ± 60 | [1] |
| Supercritical CO₂ (70°C, 400 bar) | 2869.9 (total tanshinones) | - | - | - | |
| Methanol | 3103.1 (total tanshinones) | - | - | - |
Note: Data for this compound was not specifically available in comparative studies; yields of closely related and abundant tanshinones are presented as indicators of method efficiency.
Data Presentation: HSCCC Purification of Tanshinones
High-Speed Counter-Current Chromatography (HSCCC) is a powerful preparative tool. The following table details the results from a one-step HSCCC separation of a 400 mg crude extract.[2]
| Compound | Yield (mg) | Purity (%) |
| Dihydrotanshinone I | 8.2 | 97.6 |
| Cryptotanshinone | 26.3 | 99.0 |
| Tanshinone I | 16.2 | 99.1 |
| Tanshinone IIA | 68.8 | 99.3 |
| Miltirone | 9.3 | 98.7 |
HSCCC Conditions: Two-phase solvent system of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v). The upper phase was used as the stationary phase.[2]
Troubleshooting Guides
Issue 1: Low Yield After Silica Gel Chromatography
Question: My final yield of this compound is very low after the initial silica gel column purification. What are the possible causes and solutions?
Answer: Low yield can stem from several factors during the chromatographic process. Use the following diagram and table to diagnose the issue.
| Potential Cause | Detailed Explanation & Solution |
| Irreversible Adsorption | The silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly bind to certain compounds, preventing their elution. Solution: Deactivate the silica gel by pre-flushing the column with a mobile phase containing a small amount of a basic modifier like triethylamine (1-3%).[7] This neutralizes the acidic sites. |
| Co-elution with Impurities | This compound has a similar polarity to other tanshinones, leading to overlapping peaks. If fractions are combined too broadly, the target compound may be discarded with impurities. Solution: Optimize the mobile phase. Use a shallower gradient (e.g., increase ethyl acetate percentage by 2-5% at a time) to improve resolution. Test different solvent systems (e.g., dichloromethane/acetone). |
| Improper Fraction Collection | Collecting fractions that are too large can lead to the dilution of the target compound and mixing of separated bands. Solution: Collect smaller fractions, especially around the expected elution point of this compound. Monitor the column elution closely with TLC to accurately identify and pool the correct fractions. |
| Compound Degradation | Some compounds are sensitive to the acidic nature of silica gel and can degrade during the long exposure time of column chromatography. Solution: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up flow). If degradation persists, consider alternative, less harsh techniques like HSCCC for the primary purification step. |
Issue 2: Poor Peak Shape (Tailing or Fronting) in Preparative HPLC
Question: During the final purification step on a C18 prep-HPLC column, my peaks for this compound are tailing badly. How can I improve the peak shape?
Answer: Poor peak shape in reversed-phase HPLC is often related to secondary interactions, column overload, or mobile phase issues.
| Potential Cause | Detailed Explanation & Solution |
| Mass Overload | Injecting too much sample onto a preparative column can saturate the stationary phase, leading to broad, tailing, or fronting peaks. Solution: Reduce the amount of sample injected. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical. It may be necessary to run multiple smaller injections instead of one large one. |
| Secondary Interactions | Residual, un-capped silanol groups on the C18 silica packing can interact with polar functional groups on the analyte, causing peak tailing. Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to both the aqueous and organic mobile phases.[3] This protonates the silanol groups, minimizing unwanted secondary interactions. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of the analyte or impurities, molecules can exist in both ionized and non-ionized forms, which have different retention times, leading to peak tailing. Solution: Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. For tanshinones, which are generally neutral but can have acidic impurities, maintaining a slightly acidic pH (e.g., 3-4) with a buffer or acid modifier is often effective. |
| Column Contamination/Void | Accumulation of strongly retained impurities at the column inlet or the formation of a void (a physical gap in the packing material) can severely distort peak shape. Solution: First, try flushing the column with a strong solvent (e.g., isopropanol). If this fails, reverse the column (if permissible by the manufacturer) and flush it. If a void is suspected, the column may need to be repacked or replaced. |
References
- 1. scispace.com [scispace.com]
- 2. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nricm.edu.tw [nricm.edu.tw]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Danshenxinkun A and Tanshinone IIA
For Researchers, Scientists, and Drug Development Professionals
Danshenxinkun A and Tanshinone IIA are both pharmacologically active diterpenoid compounds isolated from the dried root and rhizome of Salvia miltiorrhiza Bunge (Danshen), a staple in traditional Chinese medicine. While Tanshinone IIA has been extensively studied and is used clinically for various conditions, particularly cardiovascular diseases, this compound is a less-characterized derivative. This guide provides an objective comparison of their known biological activities, supported by available experimental data, to aid researchers in drug discovery and development.
Overview of Biological Activities
Tanshinone IIA is a lipophilic compound recognized for its pleiotropic effects, including potent anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] It is a major active ingredient in many Danshen-based preparations used for cardiovascular conditions.[4] this compound, also a diterpenoid, has been identified as a constituent of Danshen and is associated with its cardiovascular and neuroprotective effects, although it has been the subject of fewer individual studies.[2][5]
Cardiovascular Effects
Both compounds contribute to the overall cardiovascular benefits of Danshen, which include improving microcirculation, causing coronary vasodilation, and protecting against myocardial ischemia.[6]
Tanshinone IIA has demonstrated a range of cardiovascular protective mechanisms:
-
Anti-atherosclerotic: It inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerotic plaques.[7]
-
Anti-inflammatory: It can suppress the expression of pro-inflammatory cytokines in endothelial cells.[8]
-
Antioxidant: It protects against oxidative stress-induced apoptosis in cardiac cells.[9]
-
Vasodilation: It contributes to the vasorelaxant effects of Danshen extracts.[9]
This compound is also implicated in the cardiovascular effects of Danshen, although specific mechanistic data is less abundant. It is considered one of the active components contributing to the herb's traditional use for promoting blood circulation.[10]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Both Tanshinone IIA and the broader class of tanshinones from Danshen have shown significant anti-inflammatory potential.
Tanshinone IIA exerts its anti-inflammatory effects through various mechanisms, including the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines in macrophages.[11][12]
This compound , as a component of Danshen, is associated with the anti-inflammatory properties of the whole extract, which has been shown to inhibit the release of pro-inflammatory cytokines.[12] Specific studies focusing solely on this compound's anti-inflammatory potency are limited.
Anticancer Properties
The anticancer potential of tanshinones has garnered significant interest.
Tanshinone IIA has been extensively investigated for its cytotoxic activity against a wide range of human cancer cell lines.[1] It can induce apoptosis and inhibit cell proliferation in various cancers.[1][2]
This compound 's anticancer activity is less defined. However, studies on various diterpenoid quinones from Salvia miltiorrhiza have demonstrated cytotoxic effects, suggesting that other tanshinone derivatives, potentially including this compound, may also possess antitumor properties.[5]
Comparative Quantitative Data
| Biological Activity | Cell Line/Model | Assay | IC50 / Effective Concentration (Tanshinone IIA) | Reference |
| Anticancer | Human Breast Cancer (MCF-7) | Cell Proliferation | ~10 µM | |
| Human Breast Cancer (MDA-MB-453) | Cell Proliferation | 3.5 µM | ||
| Human Hepatocellular Carcinoma (HepG2) | Cell Proliferation | 15.9 µM (48h), 6.86 µM (72h) | ||
| Human Lung Cancer (A549) | Cell Proliferation | 20 mg/kg (in vivo) | ||
| Anti-inflammatory | RAW264.7 Macrophages | NO Production | - | [8][11] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key experiments cited.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Tanshinone IIA) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Stimulation: RAW264.7 macrophages are seeded in 96-well plates and treated with the test compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.[11]
Signaling Pathways and Logical Relationships
The biological effects of Tanshinone IIA are mediated through the modulation of various signaling pathways. While the specific pathways affected by this compound are not as well-elucidated, it likely shares some mechanisms with other tanshinones.
Caption: Tanshinone IIA's anticancer effect via PI3K/Akt/mTOR pathway.
Caption: Inhibition of NF-κB signaling by tanshinones.
Conclusion
Tanshinone IIA is a well-researched compound from Salvia miltiorrhiza with established cardiovascular, anti-inflammatory, and anticancer activities. Its mechanisms of action involve the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB. This compound is a structurally related tanshinone that is also believed to contribute to the therapeutic effects of Danshen, particularly in the cardiovascular system. However, there is a clear need for more focused research to elucidate the specific biological activities, potency, and mechanisms of action of Danshinxinkun A. Direct comparative studies between these two compounds would be highly valuable for understanding their relative contributions to the overall pharmacological profile of Danshen and for identifying new therapeutic leads. Researchers are encouraged to pursue further investigations into the less-studied tanshinones to unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 4. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of Danshen (Salvia Miltiorrhiza Radix et Rhizoma) and Sanqi (Notoginseng Radix et Rhizoma) Combination in Inhibiting Inflammation Mediators in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Danshen-Shanzha formula for the treatment of atherosclerosis: ethnopharmacological relevance, preparation methods, chemical constituents, pharmacokinetic properties, and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diterpenoids isolated from the root of Salvia miltiorrhiza and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salvia miltiorrhiza Bge. (Danshen) for Inflammatory Bowel Disease: Clinical Evidence and Network Pharmacology-Based Strategy for Developing Supplementary Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory Effects of Danshen (Salvia miltiorrhiza) in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Danshenxinkun A vs. Tanshinone I: A Comparative Analysis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two natural compounds derived from Salvia miltiorrhiza (Danshen): Danshenxinkun A (also known as Tanshinone VI) and Tanshinone I. While both are constituents of a plant with a long history in traditional medicine, the extent of scientific investigation into their respective anti-cancer properties varies significantly. This document summarizes the available experimental data, focusing on their effects on cancer cell lines, and is intended to inform further research and drug development efforts.
Executive Summary
Current research provides a stark contrast between the extensively studied anti-cancer activities of Tanshinone I and the sparsely investigated profile of This compound . Tanshinone I has been shown to inhibit the proliferation and induce programmed cell death (apoptosis) in a wide range of cancer cell lines. Its mechanisms of action are well-documented and involve the modulation of key signaling pathways that regulate cell cycle progression and survival.
In contrast, the available data on this compound's direct anti-cancer effects is limited. One key study suggests a potential role in inhibiting processes related to metastasis, such as cell adhesion and angiogenesis, without significant direct cytotoxicity at the tested concentrations. Another screening study indicated a lack of suppressive effects on cancer cell growth at lower concentrations. Therefore, a direct quantitative comparison of the anti-cancer potency of these two molecules is not feasible based on the current body of scientific literature. This guide presents the available data for each compound to highlight the current state of knowledge and underscore the need for further investigation into this compound.
Quantitative Data on Anti-Cancer Effects
The following tables summarize the available quantitative data for Tanshinone I. Due to the limited research, no comparable quantitative data for the direct cytotoxic or anti-proliferative effects of this compound on cancer cell lines is available.
Table 1: Inhibitory Concentration (IC50) Values of Tanshinone I in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) |
| Prostate Cancer | DU145 | ~2.5 | Not Specified |
| Rhabdomyosarcoma | Rh30 | > 20 | 48 |
| Prostate Cancer | DU145 | > 20 | 48 |
| Osteosarcoma | U-2 OS | 3.83 ± 0.49 | 24 |
| Osteosarcoma | U-2 OS | 1.99 ± 0.37 | 48 |
| Cervical Cancer | HeLa | 15.48 ± 0.98 | Not Specified |
| Various Cancers | Multiple | 0.2 - 8.1 (µg/ml) | 48 |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Cell Viability and Proliferation Assays (for Tanshinone I)
MTT Assay: Human osteosarcoma U-2 OS cells, human cervical cancer HeLa cells, and normal rat kidney NRK-49F cells were seeded in 96-well plates. The cells were then treated with various concentrations of Tanshinone I for 24 and 48 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved, and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 values were calculated from the dose-response curves[1].
SRB (Sulphorhodamine B) Assay: A variety of human tumor cell lines, including A549 (non-small cell lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (central nervous system), and HCT-15 (colon), were continuously exposed to different concentrations of tanshinones for 48 hours. Cell proliferation was determined using the SRB assay, where the dye binds to cellular proteins. The amount of bound dye is proportional to the cell number[2].
Apoptosis and Cell Cycle Analysis (for Tanshinone I)
Flow Cytometry for Apoptosis: Cancer cells treated with Tanshinone I were harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes. The stained cells were then analyzed by flow cytometry to quantify the percentage of apoptotic cells[3].
Cell Cycle Analysis: Cells were treated with Tanshinone I for specified durations, then harvested, fixed (e.g., in ethanol), and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of the cells was then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their DNA content[4][5].
Inhibition of Cell Adhesion and Angiogenesis (for this compound)
Cell Adhesion Molecule Expression: Human umbilical vein endothelial cells (HUVECs) were stimulated with tumor necrosis factor-alpha (TNF-α) to induce the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). The cells were co-incubated with various concentrations of this compound (10, 20, 30, or 40 µM). The expression levels of ICAM-1 and VCAM-1 were then evaluated[6].
Tube Formation Assay (Angiogenesis): The effect of this compound on angiogenesis was assessed using an endothelial cell tube formation assay. HUVECs were cultured on a basement membrane matrix in the presence or absence of this compound. The formation of capillary-like structures (tubes) was observed and quantified to evaluate the anti-angiogenic potential[6].
Signaling Pathways and Mechanisms of Action
This compound (Tanshinone VI)
The primary reported mechanism for this compound is the inhibition of cell adhesion and angiogenesis, which are critical processes in cancer metastasis. It has been shown to dose-dependently inhibit the TNF-α-induced upregulation of ICAM-1 and VCAM-1 on endothelial cells. This suggests that this compound may interfere with the interaction between cancer cells and the endothelium, a key step in the metastatic cascade[6].
Caption: this compound's potential anti-metastatic mechanism.
Tanshinone I
Tanshinone I exerts its anti-cancer effects through a multitude of pathways, primarily by inducing apoptosis and causing cell cycle arrest. It has been shown to influence several key signaling pathways[7][8][9][10][11][12][13][14].
Apoptosis Induction: Tanshinone I can trigger the intrinsic apoptotic pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.
Cell Cycle Arrest: It can halt the progression of the cell cycle at various checkpoints (G0/G1, S, or G2/M phases) by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs).
Signaling Pathway Modulation: Tanshinone I has been reported to inhibit several pro-survival signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways. It can also modulate the activity of MAPK pathways (ERK, JNK, p38) and transcription factors like NF-κB and AP-1, which are crucial for cancer cell proliferation, survival, and invasion.
Caption: Overview of signaling pathways inhibited by Tanshinone I.
Conclusion
The comparative analysis of this compound and Tanshinone I reveals a significant knowledge gap. Tanshinone I is a well-characterized compound with demonstrated anti-cancer activity across a variety of cancer cell lines, supported by a growing body of evidence detailing its molecular mechanisms. In contrast, this compound remains largely unexplored in the context of cancer therapy. The limited available data suggests a potential role in modulating the tumor microenvironment and metastatic processes rather than direct cytotoxicity.
For researchers and drug development professionals, Tanshinone I represents a promising lead compound for further preclinical and clinical development. The wealth of existing data provides a strong foundation for rational drug design and the development of novel therapeutic strategies. Conversely, this compound presents an opportunity for novel discovery. Future research should focus on comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects. Should it exhibit significant activity, further investigation into its mechanisms of action would be warranted to uncover potentially new anti-cancer pathways. The current evidence, however, does not support its prioritization as a direct anti-cancer agent in comparison to Tanshinone I.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxicity of tanshinones from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinones induce tumor cell apoptosis via directly targeting FHIT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Tanshinone VI inhibits the expression of intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The mechanisms of tanshinone in the treatment of tumors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Tanshinone I regulates autophagic signaling via the activation of AMP-activated protein kinase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. explorationpub.com [explorationpub.com]
- 13. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Danshenxinkun A and Salvianolic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshen (Salvia miltiorrhiza) is a traditional Chinese medicine renowned for its therapeutic applications, particularly in the management of cardiovascular diseases. Its pharmacological effects are attributed to a variety of bioactive compounds, broadly classified into hydrophilic phenolic acids and lipophilic diterpenoids. Among these, salvianolic acid B, a major water-soluble component, and Danshenxinkun A, a diterpenoid, have garnered significant interest for their potent biological activities. This guide provides a comparative overview of the efficacy of this compound and salvianolic acid B, supported by available experimental data, to aid researchers and drug development professionals in their scientific endeavors. While comprehensive data is available for salvianolic acid B, research on this compound is less extensive, and this guide reflects the current state of scientific literature.
Quantitative Data on Bioactivities
The following tables summarize the available quantitative data on the biological activities of salvianolic acid B. Due to the limited specific quantitative data for this compound in the public domain, a direct comparison in a tabular format is not feasible at this time.
Table 1: Anticancer Activity of Salvianolic Acid B
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| HCT116 | Colon Cancer | Autophagy Induction | Not Specified | Activation of LC3-II and Atg5 | [1] |
| A549 | Non-small-cell Lung Cancer | Cell Proliferation/Migration | Not Specified | Inhibition of TGF-β1-induced growth and EMT | [1] |
| MCF-7 | Breast Adenocarcinoma | Apoptosis/Oxidative Stress/Inflammation/Angiogenesis | Not Specified | Increased caspase-3 and p53; Decreased MDA, TNF-α, MMP-8, VEGF, COX-2 | [1] |
| MC38 | Colon Cancer (in vivo) | Tumor Suppression | 10 mg/kg | 43.4% tumor suppression | [1] |
| MC38 | Colon Cancer (in vivo) | Tumor Suppression | 20 mg/kg | 63.2% tumor suppression | [1] |
Table 2: Cardiovascular Effects of Salvianolic Acid B
| Model | Effect | Assay | Concentration | Result | Reference |
| Rat Coronary Artery | Vasodilation | Relaxation of 5-HT-precontracted rings | IC₅₀: 147.9 ± 17.4 µg/ml | Potent vasorelaxant | [2] |
| Human Platelets | Anti-platelet Aggregation | P2Y₁₂ receptor antagonism | Low µM range | Inhibition of ADP-induced aggregation | [3] |
Mechanisms of Action
This compound
This compound is a diterpenoid compound found in Danshen.[4] While specific mechanistic studies on the purified compound are limited, its presence in Danshen extracts contributes to the overall cardiovascular protective effects of the herb.[4] The primary reported mechanism of action for compounds in the same class as this compound is the inhibition of platelet aggregation .[5][6] This effect is crucial in preventing the formation of thrombi, which are implicated in various cardiovascular events.[7]
Salvianolic Acid B
Salvianolic acid B exhibits a broad spectrum of biological activities through multiple mechanisms of action:
-
Antioxidant Effects : Salvianolic acid B is a potent scavenger of free radicals.[8] It upregulates the expression of antioxidant enzymes through the Nrf2/Keap1 signaling pathway , thereby protecting cells from oxidative damage.[8]
-
Anti-inflammatory Effects : It exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway , which leads to a reduction in the production of pro-inflammatory cytokines. It has also been shown to modulate the TLR4/MyD88/NF-κB pathway.[1]
-
Anticancer Activity : Salvianolic acid B can induce apoptosis and autophagy in cancer cells.[1] It has been shown to inhibit the PI3K/AKT/mTOR and MAPK signaling pathways , which are crucial for cancer cell proliferation and survival.[1]
-
Cardiovascular Protection : Its cardiovascular protective effects are multifaceted. It promotes vasodilation by inhibiting calcium influx in vascular smooth muscle cells.[2] Furthermore, it exhibits antiplatelet activity by acting as an antagonist of P2Y₁₂ receptors.[3]
Signaling Pathway Diagrams
Caption: Signaling pathways modulated by Salvianolic Acid B.
References
- 1. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel ERp57 Inhibitor as Antiplatelet Agent from Danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danshen: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Danshen-Shanzha formula for the treatment of atherosclerosis: ethnopharmacological relevance, preparation methods, chemical constituents, pharmacokinetic properties, and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 8. Frontiers | Danshen-Shanzha formula for the treatment of atherosclerosis: ethnopharmacological relevance, preparation methods, chemical constituents, pharmacokinetic properties, and pharmacological effects [frontiersin.org]
Validating the Anti-inflammatory Effects of Danshenxinkun A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of Danshenxinkun A, a compound derived from Salvia miltiorrhiza (Danshen). Its performance is compared with other anti-inflammatory agents, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of this compound are primarily attributed to its active components, such as Tanshinone IIA and Salvianolic acid B. These compounds have been shown to modulate key inflammatory pathways, particularly in models of lipopolysaccharide (LPS)-induced inflammation.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Danshen Components
| Compound | Cell Line | Inflammatory Stimulus | Measured Mediator | Inhibition (%) | Concentration | Reference |
| Tanshinone IIA | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | >90% | 100 µg/mL | [1] |
| Tanshinone IIA | RAW 264.7 Macrophages | LPS | TNF-α | Synergistic inhibition with Sanqi | >1.89 mg/mL (combined extract) | [2] |
| Tanshinone IIA | RAW 264.7 Macrophages | LPS | MCP-1 | Synergistic inhibition with Sanqi | >2.17 mg/mL (combined extract) | [2] |
| Tanshinone I | RAW 264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) | Significant | Not specified | [3] |
| Tanshinone I | RAW 264.7 Macrophages | LPS | IL-12 | Significant | Not specified | [3] |
| Cryptotanshinone | Endothelial Cells | TNF-α, oxLDL | ICAM-1, VCAM-1 | Significant | Not specified | [3] |
Table 2: In Vivo Anti-inflammatory Effects of Danshen Components
| Compound/Extract | Animal Model | Inflammatory Condition | Key Findings | Reference |
| Tanshinone IIA | Rats (MCAo model) | Cerebral Ischemia-Reperfusion | Reduced cerebral infarction, edema, and levels of TNF-α, MPO, E-selectin, ICAM-1, and IL-8.[4] | [4] |
| Danshen Decoction | BALB/c Mice | LPS-induced inflammation | Inhibited the release of TNF-α and IL-1β.[5] | [5] |
| Miltirone | Mice (TNBS-induced colitis) | Colitis | Attenuated colonic inflammation by downregulating the TLR4/NF-κB/IQGAP2 pathway.[6] | [6] |
| Cryptotanshinone | ApoE-/- Mice | Atherosclerosis | Attenuated experimental atherosclerosis by inhibiting monocyte adhesion and foam cell formation.[3] | [3] |
Key Signaling Pathways in the Anti-inflammatory Action of this compound
The anti-inflammatory effects of this compound and its constituents are mediated through the modulation of several key signaling pathways. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.
1. NF-κB Signaling Pathway:
Danshen components, particularly Tanshinone IIA, have been shown to suppress the activation of the NF-κB signaling pathway.[7] This is a critical mechanism as NF-κB is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibition is achieved by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4][8]
References
- 1. Anti-Inflammatory Effects of 81 Chinese Herb Extracts and Their Correlation with the Characteristics of Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effects of Danshen (Salvia Miltiorrhiza Radix et Rhizoma) and Sanqi (Notoginseng Radix et Rhizoma) Combination in Inhibiting Inflammation Mediators in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of Salvia miltiorrhiza (Danshen) on cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Effects of Danshen (Salvia miltiorrhiza) in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvia miltiorrhiza Bge. (Danshen) for Inflammatory Bowel Disease: Clinical Evidence and Network Pharmacology-Based Strategy for Developing Supplementary Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A herbal formula containing roots of Salvia miltiorrhiza (Danshen) and Pueraria lobata (Gegen) inhibits inflammatory mediators in LPS-stimulated RAW 264.7 macrophages through inhibition of nuclear factor κB (NFκB) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tanshinones: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Tanshinones, a class of lipophilic diterpenoids isolated from the medicinal herb Salvia miltiorrhiza (Danshen), have garnered significant attention for their diverse pharmacological activities. This guide provides an objective, data-driven comparison of the three major tanshinones: Tanshinone I (Tan I), Tanshinone IIA (Tan IIA), and Cryptotanshinone (CPT). We delve into their comparative efficacy in key therapeutic areas, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and drug development endeavors.
Data Presentation: Quantitative Comparison of Tanshinone Bioactivity
To facilitate a clear comparison of the biological activities of Tanshinone I, Tanshinone IIA, and Cryptotanshinone, the following tables summarize their half-maximal inhibitory concentrations (IC50) in various cancer cell lines and their effects on key inflammatory and antioxidant markers.
Table 1: Comparative Anticancer Activity of Tanshinones (IC50, µM)
| Cell Line (Cancer Type) | Tanshinone I | Tanshinone IIA | Cryptotanshinone | Reference |
| DU145 (Prostate) | 3 - 6.5 | 8 - 15 | 10 - 25 | [1] |
| PC-3 (Prostate) | 3 - 6.5 | 8 - 15 | 10 - 25 | [1] |
| LNCaP (Prostate) | 0.5 | 0.06 | 0.06 | [1] |
| CL1-5 (Non-small cell lung) | ~27.3 (10 µg/mL) | ~27.3 (10 µg/mL) | ~14.1 (5 µg/mL) | |
| Rh30 (Rhabdomyosarcoma) | > 20 | > 20 | ~5.1 | [2] |
| DU145 (Prostate) | > 20 | > 20 | ~3.5 | [2] |
| HeLa (Cervical) | - | > 25 | > 25 | |
| MCF-7 (Breast) | - | > 25 | > 25 | |
| HCT-116 (Colon) | - | - | - | |
| HepG2 (Liver) | - | 4.17 ± 0.27 | - | [3] |
| A549 (Non-small cell lung) | - | - | - | |
| H460 (Non-small cell lung) | - | - | - |
Table 2: Comparative Anti-inflammatory and Antioxidant Activities
| Biological Activity | Tanshinone I | Tanshinone IIA | Cryptotanshinone | Reference |
| Inhibition of NO production | Potent inhibitor | Moderate inhibitor | Weak inhibitor | |
| Inhibition of TNF-α, IL-1β, IL-6 | Potent inhibitor | Potent inhibitor | Potent inhibitor | [4] |
| Nrf2 Activation | Potent activator | Weak activator | Weak activator | [5][6] |
| Inhibition of mPGES-1 (IC50) | - | No relevant inhibition | 1.9 ± 0.4 µM | |
| Inhibition of 5-LO (IC50) | - | No relevant inhibition | 7.1 µM |
Mechanistic Insights: Modulation of Key Signaling Pathways
Tanshinones exert their biological effects by modulating several critical signaling pathways. Understanding their differential impact on these pathways is key to elucidating their therapeutic mechanisms.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. All three major tanshinones have been shown to inhibit this pathway, albeit through potentially different mechanisms and with varying potencies.
-
Tanshinone I has been demonstrated to suppress the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and autophagy in cancer cells.[1][7] It downregulates the phosphorylation of key proteins such as PI3K, Akt, and mTOR.[1][7]
-
Tanshinone IIA also inhibits the PI3K/Akt/mTOR pathway, contributing to its anticancer effects.[8][9] Studies have shown that it can decrease the expression of the PI3K p85 subunit and the phosphorylation of Akt and mTOR.[8]
-
Cryptotanshinone has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in various cancer cells.[10][11][12] It has been observed to reduce the protein levels of PI3K (p110) and the phosphorylation of Akt.[10]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. Its constitutive activation is observed in many human cancers.
-
Tanshinone I has been shown to inhibit the JAK/STAT3 signaling pathway by preventing the IL-6-induced activation of JAK1/2 and STAT3.[13][14] This leads to the suppression of osteosarcoma growth and metastasis.[13][14]
-
Tanshinone IIA inhibits the constitutive activation of STAT3, leading to suppressed proliferation and induced apoptosis in glioma and gastric cancer cells.[15] It reduces the phosphorylation of STAT3 at Tyr705.[15]
-
Cryptotanshinone is a direct STAT3 inhibitor with a reported IC50 of 4.6 µM in a cell-free assay.[16] It strongly inhibits the phosphorylation of STAT3 at Tyr705 and suppresses its dimerization, nuclear translocation, and DNA binding.[16][17][18][19]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of tanshinones on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Tanshinone stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of each tanshinone (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to determine the effect of tanshinones on the expression and phosphorylation of proteins in the PI3K/Akt/mTOR and STAT3 signaling pathways.
Materials:
-
Cancer cell lines
-
Tanshinone stock solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-STAT3, anti-STAT3, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of tanshinones for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This comparative guide highlights the distinct and overlapping biological activities of Tanshinone I, Tanshinone IIA, and Cryptotanshinone. While all three compounds exhibit potent anticancer properties, their efficacy and mechanisms of action can vary significantly depending on the cancer type and the specific signaling pathways involved. Cryptotanshinone appears to be a particularly potent inhibitor of the STAT3 pathway, while Tanshinone I shows strong Nrf2 activating properties. The provided experimental data and detailed protocols offer a valuable resource for researchers to further explore the therapeutic potential of these promising natural products and to guide the development of novel, targeted therapies. Future head-to-head studies under standardized conditions are warranted to fully elucidate the comparative pharmacology of these important bioactive molecules.
References
- 1. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone I inhibits tumor angiogenesis by reducing STAT3 phosphorylation at TYR705 and hypoxia-induced HIF-1α accumulation in both endothelial and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Antitumor Mechanism of Tanshinone IIA In Vivo and In Vitro through the Regulation of PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinone I Activates the Nrf2-Dependent Antioxidant Response and Protects Against As(III)-Induced Lung Inflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone I activates the Nrf2-dependent antioxidant response and protects against As(III)-induced lung inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone I attenuates the malignant biological properties of ovarian cancer by inducing apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cryptotanshinone induces cell cycle arrest and apoptosis through the JAK2/STAT3 and PI3K/Akt/NFκB pathways in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryptotanshinone inhibits proliferation and induces apoptosis of breast cancer MCF-7 cells via GPER mediated PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryptotanshinone Induces Cell Cycle Arrest and Apoptosis of NSCLC Cells through the PI3K/Akt/GSK-3β Pathway [mdpi.com]
- 13. Tanshinone I inhibits the growth and metastasis of osteosarcoma via suppressing JAK/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tanshinone I inhibits the growth and metastasis of osteosarcoma via suppressing JAK/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cryptotanshinone (Tanshinone C) | STAT inhibitor | Mechanism | Concentration [selleckchem.com]
- 17. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cryptotanshinone Suppresses the STAT3/BCL-2 Pathway to Provoke Human Bladder Urothelial Carcinoma Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Danshenxinkun A: A Comparative Analysis of Efficacy in Preclinical Disease Models
Danshenxinkun A, a lipophilic diterpenoid compound isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered attention within the scientific community for its potential therapeutic applications. This guide provides a comparative overview of the efficacy of this compound in various preclinical disease models, presenting quantitative data, detailed experimental protocols, and a comparative analysis with other relevant compounds.
Cardiovascular Disease Models
While extensive research has focused on the cardiovascular benefits of the whole Danshen extract and its other major constituents like Tanshinone IIA and Salvianolic Acid B, specific quantitative data on this compound remains comparatively limited. However, the available evidence suggests a potential role in cardioprotection.
Comparative Efficacy Data:
| Compound/Treatment | Disease Model | Key Efficacy Parameters | Results | Reference |
| Danshen and Gegen Decoction | Ischemia/Reperfusion (Rat Heart) | Coronary Flow Rate Recovery | Increased to 102% at high dosage | [1] |
| Salvianolic Acid B | Myocardial Ischemia/Reperfusion (Animal Models) | Myocardial Infarct Size | Significantly reduced (p < 0.01) | [2] |
| Cardiac Function Indices (LVFS, ±dp/dt max, CO) | Significantly increased (p < 0.01) | [2] | ||
| Cardiomyocyte Viability (H9c2 cells) | Increased under oxidative stress | [3] |
Experimental Protocols:
Myocardial Ischemia/Reperfusion (I/R) Injury Model in Rats:
A commonly employed model to simulate heart attack and subsequent reperfusion therapy involves the ligation of the left anterior descending (LAD) coronary artery.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, typically with a combination of ketamine and xylazine administered intraperitoneally.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The LAD artery is then ligated with a suture for a specified period (e.g., 30 minutes) to induce ischemia.
-
Reperfusion: The ligature is released to allow blood flow to return to the ischemic myocardial tissue.
-
Treatment Administration: this compound or comparator compounds can be administered intravenously or intraperitoneally at various time points before ischemia, during ischemia, or at the onset of reperfusion.
-
Outcome Assessment: After a designated reperfusion period (e.g., 24 hours), the heart is excised. The infarct size is commonly determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains pale. Cardiac function can be assessed through echocardiography or by measuring hemodynamic parameters.
Signaling Pathway Implicated in Cardioprotection by Danshen Constituents:
The cardioprotective effects of compounds from Danshen are often attributed to their ability to modulate various signaling pathways involved in cell survival, inflammation, and oxidative stress. One such pathway is the PI3K/Akt signaling cascade.
Caption: PI3K/Akt signaling pathway activated by Danshen constituents.
Neurodegenerative and Neuroinflammatory Disease Models
Emerging research suggests that Danshen and its components, including this compound-related compounds, may offer neuroprotective benefits.
A study identified Danshenxinkun D (M308), a structurally similar compound, as a potential anti-Alzheimer's disease candidate capable of crossing the blood-brain barrier[4]. Another key component of Danshen, Tanshinone IIA, has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury[5][6][7][8].
Comparative Efficacy Data:
| Compound/Treatment | Disease Model | Key Efficacy Parameters | Results | Reference |
| Danshenxinkun D (M308) | H2O2-treated PC12 cells | Cell Viability | Enhanced | [4] |
| Tanshinone IIA | Middle Cerebral Artery Occlusion (MCAO) in rats | Infarct Volume | Significantly reduced with 3 and 9 mg/kg treatment | [5] |
| Neurological Deficit Score | Significantly improved | [5] | ||
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significantly reduced | [5] | ||
| Danshensu and Hydroxysafflor yellow A | MCAO in rats | Infarct Volume, Neurologic Scores | Synergistic protective effects observed with combination treatment | [9] |
Experimental Protocols:
Middle Cerebral Artery Occlusion (MCAO) Model in Rats:
This model is widely used to mimic focal cerebral ischemia, a key feature of stroke.
-
Filament Preparation: A nylon monofilament (e.g., 4-0) is blunted at the tip by heating.
-
Surgical Procedure: The rat is anesthetized, and a midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: The prepared filament is inserted into the ICA via the ECA stump and advanced until it blocks the origin of the middle cerebral artery.
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.
-
Treatment: Test compounds can be administered before, during, or after the ischemic insult.
-
Assessment: Neurological deficits are scored based on behavioral tests. After 24-48 hours, the brain is removed, and the infarct volume is measured using TTC staining[10][11][12][13][14].
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model:
This model is used to study the inflammatory processes in the brain.
-
Induction: Mice or rats are administered LPS, a component of the outer membrane of Gram-negative bacteria, typically via intraperitoneal injection.
-
Inflammatory Response: LPS activates microglia and astrocytes, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Treatment: this compound or other anti-inflammatory agents can be administered prior to or following the LPS challenge.
-
Analysis: Brain tissue is collected to measure the levels of inflammatory mediators using techniques like ELISA or RT-PCR. Immunohistochemistry can be used to assess glial activation[15][16][17][18][19].
Signaling Pathway in Neuroinflammation:
The NF-κB pathway is a critical regulator of the inflammatory response in the central nervous system.
Caption: LPS-induced NF-κB signaling pathway and potential inhibition by this compound.
Anticancer Activity
Several studies have investigated the in vitro cytotoxic effects of various tanshinones, including compounds structurally related to this compound, against a range of cancer cell lines.
Comparative Efficacy Data (IC50 values in µM):
| Compound | Breast Cancer (MCF-7) | Breast Cancer (MDA-MB-231) | Oral Squamous Carcinoma (HSC-3) | Oral Squamous Carcinoma (OC-2) | Reference |
| Dihydroisotanshinone I | ~5-10 (after 24h) | ~5-10 (after 24h) | - | - | [20][21] |
| Danshen Alcohol Extract | - | - | 26.67 (after 48h) | 30.68 (after 48h) | [22][23] |
| Tanshinone IIA | 0.25 mg/ml (~0.85 µM) | - | - | - | [24] |
| Tanshinone I | Dose-dependent cytotoxicity | Dose-dependent cytotoxicity | - | - | [24] |
| Compound 4 (from Danshen) | - | - | >10 | >10 | [25][26] |
Experimental Protocols:
MTT Cell Viability Assay:
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or comparator drugs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated[27][28][29][30].
Experimental Workflow for In Vitro Anticancer Drug Screening:
Caption: Workflow for determining the IC50 of this compound in cancer cell lines.
References
- 1. The cardioprotective effect of danshen and gegen decoction on rat hearts and cardiomyocytes with post-ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection of Tanshinone IIA against Cerebral Ischemia/Reperfusion Injury through Inhibition of Macrophage Migration Inhibitory Factor in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA Elicits Neuroprotective Effect Through Activating the Nuclear Factor Erythroid 2-Related Factor-Dependent Antioxidant Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of Tanshinone IIA on permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic neuroprotective effects of Danshensu and hydroxysafflor yellow A on cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 12. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 13. Rat permanent middle cerebral artery occlusion procedure [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 16. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]
- 21. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anticancer Effects of Salvia miltiorrhiza Alcohol Extract on Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Danshen extract circumvents drug resistance and represses cell growth in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tanshinones and diethyl blechnics with anti-inflammatory and anti-cancer activities from Salvia miltiorrhiza Bunge (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. texaschildrens.org [texaschildrens.org]
Comparative Analysis of Danshenxinkun A and Standard Cardiovascular Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Danshenxinkun A, a bioactive compound isolated from Salvia miltiorrhiza (Danshen), against standard drugs used in the treatment of cardiovascular diseases, primarily focusing on its antiplatelet and vasodilatory effects. The standard drugs for comparison include the antiplatelet agents aspirin and clopidogrel, and the vasodilator nitroglycerin.
Executive Summary
This compound, a compound derived from the traditional Chinese medicine Danshen, exhibits significant potential in the management of cardiovascular conditions due to its antiplatelet and vasodilatory properties. Preclinical evidence suggests that its mechanisms of action involve multiple signaling pathways, offering a distinct pharmacological profile compared to conventional therapies. This report synthesizes available experimental data to facilitate a direct comparison of this compound with standard-of-care medications, highlighting its potential as a novel therapeutic agent.
Data Presentation
Table 1: Comparative Antiplatelet Activity
| Compound | Target | Mechanism of Action | IC50 (Platelet Aggregation) | Reference |
| This compound | Multiple | Inhibition of thromboxane A2 synthesis, potential modulation of P2Y12 receptor | Data not available in direct comparison | N/A |
| Aspirin | COX-1/COX-2 | Irreversible inhibition of cyclooxygenase, leading to reduced thromboxane A2 production | Inducer-dependent | [1][2] |
| Clopidogrel (active metabolite) | P2Y12 Receptor | Irreversible antagonism of the P2Y12 adenosine diphosphate (ADP) receptor | Inducer-dependent | [3][4] |
Table 2: Comparative Vasodilatory Effects
| Compound | Target | Mechanism of Action | EC50 (Vasodilation) | Reference |
| This compound | Vascular Smooth Muscle Cells | Potential modulation of calcium channels and nitric oxide signaling | Data not available in direct comparison | N/A |
| Nitroglycerin | Soluble Guanylate Cyclase | Release of nitric oxide (NO), leading to increased cGMP and vasodilation | Dose-dependent | [5] |
| Danshensu | Vascular Smooth Muscle Cells | Inhibition of Ca2+ influx | 71.5 ± 11.0 µg/ml (rat coronary artery) | [6] |
Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of a test compound on platelet aggregation induced by various agonists.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, drug-free volunteers and anticoagulated with 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Aliquots of PRP are incubated with various concentrations of the test compound (e.g., this compound, aspirin) or vehicle control at 37°C for a specified time.
-
Aggregation Measurement: Platelet aggregation is initiated by adding an agonist such as arachidonic acid (AA) or adenosine diphosphate (ADP). The change in light transmittance through the PRP suspension is measured over time using a platelet aggregometer. The maximum aggregation percentage is recorded.
-
Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in maximum aggregation compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) is determined from the dose-response curve.
Isolated Aortic Ring Vasodilation Assay
Objective: To evaluate the vasodilatory effect of a test compound on isolated arterial segments.
Methodology:
-
Tissue Preparation: A segment of the thoracic aorta is carefully dissected from a laboratory animal (e.g., rat) and placed in cold Krebs-Henseleit (K-H) solution. The surrounding connective and adipose tissues are removed, and the aorta is cut into rings of 2-3 mm in length.
-
Mounting: The aortic rings are mounted in an organ bath containing K-H solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂. One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension for a period of time. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride (KCl) to induce a stable contractile tone.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test compound (e.g., this compound, nitroglycerin) is cumulatively added to the organ bath in increasing concentrations. The relaxation response at each concentration is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Data Analysis: A concentration-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximum relaxation) is calculated.
Signaling Pathways and Mechanisms of Action
This compound and Related Compounds
The cardiovascular effects of Danshen and its constituents, including this compound, are multifactorial, involving various signaling pathways.
-
Antiplatelet Effects: Components of Danshen have been shown to inhibit platelet aggregation by interfering with the thromboxane A2 (TXA2) synthesis pathway, which is also the primary target of aspirin. Additionally, there is evidence suggesting that Danshen constituents can act as antagonists of the P2Y1 and P2Y12 receptors, the latter being the target of clopidogrel.[1][2][3][4]
-
Vasodilatory Effects: The vasodilatory action of Danshen compounds is partly attributed to the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production.[7][8] NO then activates soluble guanylate cyclase in vascular smooth muscle cells, resulting in increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation. Furthermore, some components of Danshen have been found to inhibit calcium influx into vascular smooth muscle cells, contributing to their relaxant effect.[6]
Standard Drugs
-
Aspirin: Aspirin irreversibly acetylates a serine residue in the active site of cyclooxygenase (COX) enzymes, primarily COX-1 in platelets. This blocks the conversion of arachidonic acid to prostaglandin H2, the precursor of thromboxane A2, a potent platelet agonist and vasoconstrictor.
-
Clopidogrel: Clopidogrel is a prodrug that is metabolized in the liver to its active form. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, preventing ADP from binding and subsequently inhibiting ADP-mediated platelet activation and aggregation.
-
Nitroglycerin: Nitroglycerin is a prodrug that is converted to nitric oxide (NO) in vascular smooth muscle cells. NO activates soluble guanylate cyclase, leading to an increase in intracellular cGMP. Elevated cGMP levels activate protein kinase G, which in turn phosphorylates several proteins that lead to a decrease in intracellular calcium levels and ultimately, vasodilation.
Mandatory Visualizations
Conclusion
This compound demonstrates a promising pharmacological profile for the treatment of cardiovascular diseases, exhibiting both antiplatelet and vasodilatory potential through mechanisms that may differ from or overlap with standard drugs. While direct comparative studies with quantitative data are still limited, the available evidence on related compounds from Salvia miltiorrhiza suggests that this compound could offer a valuable alternative or adjunctive therapy. Further head-to-head preclinical and clinical studies are warranted to fully elucidate its comparative efficacy, safety, and precise mechanisms of action relative to current standards of care. This will be crucial for its potential integration into clinical practice and for the development of novel cardiovascular therapeutics.
References
- 1. Effects of Danshensu on Platelet Aggregation and Thrombosis: In Vivo Arteriovenous Shunt and Venous Thrombosis Models in Rats | PLOS One [journals.plos.org]
- 2. Effects of danshensu on platelet aggregation and thrombosis: in vivo arteriovenous shunt and venous thrombosis models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic acids from antithrombotic Traditional Chinese Medicine Danshen are antagonists of human P2Y1 and P2Y12 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of danshen on the zero-stress state of rat's abdominal aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relaxant effects of danshen aqueous extract and its constituent danshensu on rat coronary artery are mediated by inhibition of calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial nitric oxide synthase is a molecular vascular target for the Chinese herb Danshen in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithnj.com [researchwithnj.com]
Safety Operating Guide
Proper Disposal of Danshenxinkun A: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Danshenxinkun A, a compound isolated from Salvia miltiorrhiza, requires careful handling and disposal due to the absence of a specific Safety Data Sheet (SDS) and established disposal protocols. In such cases, it is imperative to treat the substance as hazardous and follow general guidelines for the disposal of research chemicals with unknown or poorly characterized hazards.
Immediate Safety and Handling Precautions
Prior to any disposal procedure, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling novel compounds of unknown toxicity includes:
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended if there is a splash hazard.[1][2] | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile or neoprene gloves.[1][2] | Provides a barrier against skin contact. |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[3] | Protects skin and clothing from spills. |
| Respiratory | A fume hood should be used when handling the material. If this is not feasible, consult your institution's EHS for respiratory protection guidance.[1][2] | Minimizes inhalation exposure. |
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.[4]
-
Waste Segregation:
-
Solid Waste: Place all contaminated solid materials, such as gloves, weigh paper, and pipette tips, into a designated, sealed hazardous waste bag or container.[3]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.[3]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[3]
-
The label must include the full chemical name, "this compound," and identify all other components in the waste container.[3] Do not use abbreviations.[5][6]
-
Mark the date on the container when the waste is first added.[6]
-
-
Storage:
-
Waste Pickup and Disposal:
Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Use a chemical spill kit to absorb the material.
-
Place the cleanup materials in a sealed hazardous waste container.
-
Decontaminate the area with an appropriate solvent.
-
-
Large Spills or Spills Outside of a Fume Hood:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This guide provides general recommendations based on best practices for handling novel chemical compounds. Researchers must always perform a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[3]
References
- 1. twu.edu [twu.edu]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. benchchem.com [benchchem.com]
- 4. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 5. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting? - Quora [quora.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Handling Protocols for Danshenxinkun A
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for Danshenxinkun A. In the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling diterpenoid quinones and related compounds with potential biological activity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Diterpenoid quinones may cause skin irritation or be absorbed through the skin. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and accidental splashes. |
| Respiratory Protection | Use in a well-ventilated area. If weighing or generating dust, use a fume hood or a NIOSH-approved respirator with a particulate filter. | Minimizes inhalation of airborne particles, which is a primary route of exposure. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
Operational and Disposal Plans
Handling and Operational Workflow:
Safe handling of this compound requires a systematic approach from receipt of the compound to its final disposal. The following workflow diagram outlines the key steps to ensure a safe laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
